molecular formula C25H26N6O2 B611334 Theliatinib CAS No. 1353644-70-8

Theliatinib

Cat. No.: B611334
CAS No.: 1353644-70-8
M. Wt: 442.5 g/mol
InChI Key: FSXCKIBROURMFT-VGSWGCGISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theliatinib is a small molecule tyrosine kinase inhibitor (TKI) supplied for research use only. This product is strictly intended for laboratory research applications and is not approved for use in diagnostics, therapeutics, or any clinical applications. Main Applications and Research Value: this compound is utilized in oncological research to investigate signaling pathways in various cancer models. Its core research value lies in its potential to inhibit specific kinase targets, helping scientists study cell proliferation, apoptosis, and mechanisms of drug resistance in vitro and in vivo. Mechanism of Action: As a tyrosine kinase inhibitor, this compound acts by competitively binding to the ATP-binding site of specific tyrosine kinase receptors. This binding inhibits the autophosphorylation of the receptor and blocks the activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell growth and survival. This product is labeled with the "Research Use Only" designation. It is not intended for, and must not be used for, diagnostic procedures, therapeutic purposes, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28)/t17-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXCKIBROURMFT-VGSWGCGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353644-70-8
Record name Theliatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353644708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XILIERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZZ3B7NZ0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Theliatinib's Mechanism of Action on the Epidermal Growth Factor Receptor (EGFR): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Theliatinib (formerly known as HMPL-309 or Xiliertinib) is a potent and highly selective, orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] As a member of the tyrosine kinase inhibitor (TKI) class of targeted therapies, this compound's primary mechanism of action is to block the signaling pathways that drive the growth and proliferation of cancer cells in which EGFR is overexpressed or mutated. This guide provides a detailed technical overview of this compound's interaction with EGFR, its effects on downstream cellular signaling, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2] The intracellular kinase domain of EGFR contains an ATP-binding pocket that is essential for its function. Upon ligand binding and receptor dimerization, this domain facilitates the transfer of a phosphate group from ATP to tyrosine residues on the receptor and other substrate proteins, initiating a cascade of downstream signals.[3][4]

This compound's structure allows it to bind to this ATP pocket, directly competing with endogenous ATP molecules.[2][3] By occupying this site, this compound prevents the autophosphorylation of the EGFR, thereby blocking the activation of its kinase activity and halting the subsequent signaling cascade.[5][6] Enzyme kinetics studies have confirmed this ATP-competitive mechanism.[2][7]

Potency and Selectivity

This compound demonstrates high potency against wild-type EGFR and certain mutant forms. It exhibits a much stronger binding affinity for wild-type EGFR compared to first-generation TKIs like gefitinib and erlotinib, making it more difficult to be displaced by ATP.[2] This potent inhibitory activity is reflected in its low Ki and IC50 values. This compound is also highly selective, showing over 50-fold greater selectivity for EGFR compared to other kinases.[1]

Impact on Downstream Signaling Pathways

The activation of EGFR triggers several critical downstream signaling pathways that regulate cell proliferation, survival, and differentiation, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][5] By inhibiting EGFR phosphorylation, this compound effectively blocks the activation of these cascades.

Studies have shown that treatment with this compound leads to a significant and dose-dependent reduction in the phosphorylation of key downstream effector proteins, including AKT and ERK.[2] This blockade of pro-survival and proliferative signals ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[5][]

Quantitative Data

The following tables summarize the key quantitative metrics of this compound's inhibitory activity against EGFR, with comparisons to other well-established EGFR TKIs.

Table 1: In Vitro Kinase Inhibition

CompoundTargetKi (nM)IC50 (nM)Reference
This compound Wild-Type EGFR0.053[1][2]
This compound EGFR T790M/L858R-22[1][2]
GefitinibWild-Type EGFR0.35-[2]
ErlotinibWild-Type EGFR0.38-[2]

Table 2: Cellular Activity

CompoundCell LineAssayIC50 (nM)Reference
This compound A431EGFR Phosphorylation7[1]
This compound A431Cell Survival80[1]
This compound H292Cell Survival58[1]
This compound FaDuCell Survival354[1]

Experimental Protocols

Western Blot for EGFR Signaling Inhibition

This protocol details the methodology used to assess the phosphorylation status of EGFR and its downstream targets in tumor xenografts following this compound treatment.[2]

1. Sample Preparation:

  • Tumor tissues harvested from treated and control animals are homogenized in cold lysis buffer (e.g., Cell Signaling Technology #9803) supplemented with a protease inhibitor (e.g., 1 mM PMSF).
  • The lysates are centrifuged to pellet cellular debris.
  • The protein concentration of the resulting supernatant is determined using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • An equal amount of protein (e.g., 100 μg) for each sample is loaded onto a polyacrylamide gel and separated by size via SDS-PAGE.
  • The separated proteins are then transferred from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
  • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).
  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

4. Detection:

  • The membrane is treated with an enhanced chemiluminescence (ECL) substrate.
  • The resulting signal is captured using an imaging system to visualize the protein bands. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to determine the extent of inhibition.

Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates ADP ADP EGFR->ADP Ligand EGF/ TGF-α Ligand->EGFR Binds This compound This compound This compound->EGFR Inhibits (ATP-Competitive) Ras Ras Grb2_Sos->Ras AKT AKT PI3K->AKT Raf Raf Ras->Raf Transcription Gene Transcription AKT->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: EGFR signaling pathway and this compound's point of inhibition.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblot Immunoblotting cluster_detection Detection Tissue Tumor Tissue Homogenize Homogenize in Lysis Buffer Tissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Quantify Quantify Protein Supernatant->Quantify Load Load Samples on Gel Quantify->Load SDS_PAGE Run SDS-PAGE Load->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb ECL Add ECL Substrate SecondaryAb->ECL Image Image & Analyze ECL->Image

Caption: Standard workflow for Western Blot analysis.

Mechanisms of Resistance

While specific clinical resistance mechanisms to this compound are not yet extensively documented, resistance to EGFR TKIs is a well-known phenomenon. Potential mechanisms can be extrapolated from experience with other inhibitors and may include:

  • Secondary EGFR Mutations: The emergence of new mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation or the C797S mutation, can reduce the binding affinity of the inhibitor.[9][10][11]

  • Bypass Signaling Activation: Upregulation of alternative signaling pathways can bypass the need for EGFR signaling. Amplification of MET or HER2, or mutations in downstream effectors like PIK3CA, can confer resistance.[2][9][12]

  • Histologic Transformation: In some cases, the tumor may undergo a transformation to a different histology, such as small cell lung cancer, which is not dependent on EGFR signaling.[12]

Studies in esophageal cancer models have suggested that the efficacy of this compound can be diminished in the presence of PIK3CA mutations or FGFR1 overexpression, highlighting the importance of bypass tracks.[2]

Conclusion

This compound is a potent, selective, and ATP-competitive inhibitor of EGFR. Its mechanism of action involves direct binding to the EGFR kinase domain, preventing receptor autophosphorylation and subsequently blocking downstream pro-survival and proliferative signaling through the PI3K/AKT and MAPK pathways. Its high affinity for wild-type EGFR distinguishes it from earlier-generation TKIs. Understanding this mechanism is crucial for its rational application in EGFR-driven malignancies and for developing strategies to overcome potential resistance.

References

Theliatinib (HMPL-309): A Technical Guide to its ATP-Competitive Inhibition of EGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theliatinib (HMPL-309) is a potent and selective, orally active, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Developed by Hutchison MediPharma, this compound has been investigated for the treatment of solid tumors, particularly those with high EGFR expression, such as esophageal and head & neck cancers.[4][5] This technical guide provides an in-depth overview of the core mechanism of this compound: its ATP-competitive inhibition of EGFR. The document will detail the quantitative inhibitory data, experimental protocols used to derive this data, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism: ATP-Competitive Inhibition

This compound exerts its therapeutic effect by directly competing with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR.[6] By occupying the ATP-binding pocket, this compound blocks the autophosphorylation and subsequent activation of EGFR, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[1] Enzyme kinetics studies have confirmed that this compound is an ATP-competitive inhibitor of wild-type EGFR.[6][7] This mechanism is fundamental to its anti-cancer activity.

Quantitative Inhibitory Data

The potency and selectivity of this compound have been quantified through various preclinical studies. The following tables summarize the key inhibitory constants and cellular potencies.

Table 1: In Vitro Kinase Inhibition of EGFR

InhibitorTargetKi (nM)IC50 (nM)
This compound Wild-Type EGFR 0.05 [6][7]3 [6]
EGFR T790M/L858R Mutant - 22 [6][8]
GefitinibWild-Type EGFR0.35[6][7]-
ErlotinibWild-Type EGFR0.38[6][7]-
Data presented as nanomolar (nM) concentrations. Ki (inhibitor constant) reflects the binding affinity of the inhibitor to the target. IC50 (half-maximal inhibitory concentration) indicates the concentration of inhibitor required to reduce the activity of the target by 50%.

Table 2: Cellular Activity of this compound

Cell LineCancer TypeEGFR StatusIC50 (nM)
A431Epidermoid CarcinomaWild-Type (overexpressed)80[8]
H292Lung CarcinomaWild-Type58[8]
FaDuPharyngeal Squamous Cell CarcinomaWild-Type354[8]
Data presented as nanomolar (nM) concentrations. IC50 values represent the concentration of this compound required to inhibit cell survival by 50%.

Table 3: Inhibition of EGFR Phosphorylation in A431 Cells

InhibitorIC50 (nM)
This compound 7 [8]
IC50 value represents the concentration of this compound required to inhibit EGF-stimulated EGFR phosphorylation by 50% in A431 cells.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

EGFR Kinase Inhibition Assay (Z´-LYTE™ Kinase Assay)

This assay was utilized to determine the in vitro potency of this compound against EGFR kinase.

  • Principle: The Z´-LYTE™ kinase assay is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a specific peptide substrate.

  • Protocol:

    • Recombinant human EGFR kinase is dissolved in a reaction buffer containing 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA.[6]

    • The kinase reaction mixture is prepared with 5 ng of EGFR kinase and 2 µM of the Tyr 4 peptide substrate.[6]

    • This compound, dissolved in DMSO and serially diluted, is added to the reaction mixture.

    • The kinase reaction is initiated by the addition of ATP. To determine the ATP-competitive nature of inhibition, the assay is performed at varying ATP concentrations (e.g., 10-1000 µM).[6][7]

    • After incubation, a development reagent containing a site-specific protease is added. The protease only cleaves the non-phosphorylated peptide, leading to a change in fluorescence resonance energy transfer (FRET).

    • The fluorescence is measured, and the extent of phosphorylation is calculated based on the FRET ratio.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values are calculated using the Michaelis-Menten equation.[7]

Cell-Based Proliferation/Viability Assay

This assay was used to assess the effect of this compound on the survival of cancer cell lines.

  • Principle: The CCK-8 (Cell Counting Kit-8) assay is a colorimetric assay used to determine the number of viable cells. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cancer cell lines (e.g., A431, H292, FaDu) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight.[8]

    • The cells are then treated with various concentrations of this compound (typically in a 3-fold gradient dilution from 10 µM to 0.005 µM) or vehicle control (DMSO, final concentration 0.5%).[8]

    • The plates are incubated for 48 hours.[8]

    • Following the incubation period, 10 µL of CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.[8]

    • The absorbance is measured at 450 nm using a microplate reader.[8]

    • Cell survival is calculated as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curves.

In Vivo Patient-Derived Esophageal Cancer Xenograft (PDECX) Model

This in vivo model was used to evaluate the anti-tumor efficacy of this compound.

  • Principle: Patient-derived tumor tissue is implanted into immunocompromised mice, creating a model that more closely recapitulates the heterogeneity and microenvironment of human tumors.

  • Protocol:

    • Tumor tissues from esophageal cancer patients are surgically implanted into immunodeficient mice (e.g., NOD-SCID mice).

    • Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.

    • This compound is prepared as a suspension in an aqueous solution of 0.5% Sodium Carboxymethyl Cellulose (CMC-Na).[6]

    • This compound is administered orally to the treatment group at specified doses and schedules.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised and may be used for further analysis, such as immunohistochemistry to assess EGFR expression and phosphorylation.

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the EGFR signaling pathway, the workflow of the kinase inhibition assay, and the principle of ATP-competitive inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR EGFR->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF (Ligand) EGF->EGFR Binds to ATP ATP ATP->EGFR Binds to Kinase Domain This compound This compound This compound->EGFR Competitively Inhibits ATP Binding Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - EGFR Kinase - Peptide Substrate - Reaction Buffer start->prepare_reagents add_this compound Add Serially Diluted This compound prepare_reagents->add_this compound initiate_reaction Initiate Reaction with ATP add_this compound->initiate_reaction incubate Incubate initiate_reaction->incubate add_development_reagent Add Development Reagent (Protease) incubate->add_development_reagent measure_fluorescence Measure Fluorescence (FRET) add_development_reagent->measure_fluorescence calculate_inhibition Calculate % Inhibition and IC50/Ki measure_fluorescence->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the Z´-LYTE™ EGFR kinase inhibition assay.

ATP_Competitive_Inhibition cluster_normal Normal EGFR Activity cluster_inhibited This compound Inhibition EGFR_active EGFR Kinase Domain Phosphorylation_active Substrate Phosphorylation EGFR_active->Phosphorylation_active Activates ATP_active ATP ATP_active->EGFR_active Binds EGFR_inhibited EGFR Kinase Domain Phosphorylation_inhibited No Substrate Phosphorylation EGFR_inhibited->Phosphorylation_inhibited Theliatinib_inhibited This compound Theliatinib_inhibited->EGFR_inhibited Binds ATP_blocked ATP ATP_blocked->EGFR_inhibited Binding Blocked

References

Theliatinib's Potent Inhibition of Wild-Type EGFR: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of theliatinib (HMPL-309) on wild-type Epidermal Growth Factor Receptor (EGFR). This compound is a potent and highly selective, ATP-competitive EGFR inhibitor. This document summarizes its key inhibitory constants (Ki and IC50), details the experimental methodologies for their determination, and illustrates the critical EGFR signaling pathway targeted by this compound.

Quantitative Inhibitory Activity of this compound against Wild-Type EGFR

This compound demonstrates high affinity and potent inhibitory activity against wild-type EGFR. The experimentally determined Ki and IC50 values are summarized below, providing a clear quantitative measure of its efficacy at the enzymatic level.

ParameterValue (nM)Target
Ki 0.05Wild-Type EGFR
IC50 3Wild-Type EGFR

Table 1: this compound Ki and IC50 values for wild-type EGFR.[1][2][3][4]

Experimental Protocols

The determination of Ki and IC50 values is crucial for characterizing the potency and binding affinity of an inhibitor. Below are detailed methodologies for the key experiments cited.

Determination of Ki Value (Enzyme Kinetics)

The inhibitor constant (Ki) for this compound against wild-type EGFR was determined using enzyme kinetics studies. This method assesses the inhibitor's binding affinity in the context of the enzyme's natural substrate, ATP.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant wild-type EGFR kinase domain is used as the enzyme. A synthetic peptide substrate and ATP are used for the kinase reaction.

  • Kinase Reaction: The reaction is carried out in a buffer containing purified EGFR enzyme, the peptide substrate, and varying concentrations of ATP.

  • Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period at a controlled temperature, the reaction is terminated.

  • Measurement of Kinase Activity: The rate of substrate phosphorylation (reaction velocity) is measured. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or luminescence-based assays like the ADP-Glo™ kinase assay, which quantifies the amount of ADP produced.[5]

  • Data Analysis: The reaction velocities are plotted against the substrate (ATP) concentration for each inhibitor concentration. The Ki value is then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition using a suitable software program like GraphPad Prism.[2][6]

Determination of IC50 Value (In Vitro Kinase Assay)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. For this compound, this was determined through in vitro kinase assays.

Protocol:

  • Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.

  • Reaction Components: Each well contains the wild-type EGFR enzyme, a specific peptide substrate, and a fixed, physiological concentration of ATP.

  • Inhibitor Titration: this compound is added to the wells in a serial dilution, creating a range of inhibitor concentrations. A control with no inhibitor is also included.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

  • Detection: The level of substrate phosphorylation is quantified. Common detection methods include:

    • Luminescence-based assays: The ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.[5]

    • Fluorescence Resonance Energy Transfer (FRET): Assays like LanthaScreen™ utilize a FRET-based approach to measure the displacement of a fluorescently labeled tracer from the kinase by the inhibitor.

    • Antibody-based detection: ELISA-based methods can be used to detect the phosphorylated substrate using a specific antibody.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of IC50 Value (Cell-Based Assay)

Cell-based assays are essential for evaluating an inhibitor's activity in a more physiologically relevant context.

Protocol:

  • Cell Culture: A human cell line that overexpresses wild-type EGFR, such as A431, is cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Inhibitor Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Assessment of Cell Viability: The effect of the inhibitor on cell proliferation or viability is measured using assays such as:

    • MTS/MTT Assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies the amount of ATP present, which indicates the number of metabolically active cells.[7]

  • Data Analysis: The cell viability data is normalized to untreated control cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizing the EGFR Signaling Pathway and Experimental Workflow

To better understand the mechanism of action of this compound and the process of its characterization, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_plc PLCγ Pathway cluster_nucleus Nucleus cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR p-EGFR (Active) EGFR->P_EGFR Autophosphorylation This compound This compound This compound->P_EGFR Inhibition GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS PI3K PI3K P_EGFR->PI3K JAK JAK P_EGFR->JAK PLCG PLCγ P_EGFR->PLCG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Enzyme Prepare Recombinant Wild-Type EGFR Enzyme Kinase_Assay Perform Kinase Assay (Varying ATP for Ki, Fixed ATP for IC50) Enzyme->Kinase_Assay Inhibitor_Dilution Prepare Serial Dilution of this compound Inhibitor_Dilution->Kinase_Assay Detection Detect Kinase Activity (e.g., Luminescence, FRET) Kinase_Assay->Detection Calculation_Ki_IC50 Calculate Ki and IC50 Values Detection->Calculation_Ki_IC50 end_invitro In Vitro Potency (Ki and IC50) Calculation_Ki_IC50->end_invitro Cell_Culture Culture EGFR-Expressing Cell Line (e.g., A431) Cell_Treatment Treat Cells with this compound (Dose-Response) Cell_Culture->Cell_Treatment Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Cell_Treatment->Viability_Assay Calculation_IC50_Cell Calculate Cell-Based IC50 Viability_Assay->Calculation_IC50_Cell end_cellbased Cellular Potency (IC50) Calculation_IC50_Cell->end_cellbased start Start start->Enzyme start->Cell_Culture

References

Theliatinib's Potent Activity Against the Drug-Resistant EGFR T790M/L858R Mutant: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical activity of Theliatinib (HMPL-309), a selective ATP-competitive epidermal growth factor receptor (EGFR) inhibitor, against the clinically significant EGFR T790M/L858R double mutant. This mutation confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). The data herein demonstrates this compound's potential as a therapeutic agent for this patient population.

Core Findings:

This compound exhibits potent inhibitory activity against the EGFR T790M/L858R mutant, a key driver of acquired resistance in EGFR-mutated NSCLC. Preclinical studies have demonstrated its efficacy in overcoming resistance conferred by this double mutation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Kinases
EGFR GenotypeIC50 (nM)
Wild-Type (WT)3
T790M/L858R Mutant 22

IC50 (half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain. The T790M mutation, often referred to as the "gatekeeper" mutation, increases the affinity of the kinase for ATP, thereby reducing the efficacy of many ATP-competitive inhibitors. However, this compound is designed to effectively compete with the heightened ATP affinity in the T790M/L858R mutant, leading to the inhibition of downstream signaling pathways that drive tumor growth and proliferation.

Experimental Protocols

EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant EGFR T790M/L858R protein.

Materials:

  • Recombinant human EGFR (T790M/L858R) enzyme

  • This compound (prepared as a 10 mmol/L stock solution in DMSO)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • Add the diluted this compound and a fixed concentration of the EGFR T790M/L858R enzyme to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cell Viability Assay (Cell-Based Assay)

This assay assesses the effect of this compound on the proliferation of cancer cells harboring the EGFR T790M/L858R mutation, such as the NCI-H1975 human lung adenocarcinoma cell line.

Materials:

  • NCI-H1975 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed NCI-H1975 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

In Vivo Tumor Xenograft Model

This study evaluates the anti-tumor efficacy of this compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • NCI-H1975 cells

  • This compound (suspended in a vehicle such as 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject NCI-H1975 cells into the flank of the mice.

  • Allow tumors to grow to a palpable size.

  • Randomize mice into treatment and control groups.

  • Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.

  • Measure tumor volume regularly using calipers.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).

Western Blot Analysis of Downstream Signaling

This technique is used to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins in the EGFR pathway.

Materials:

  • NCI-H1975 cells or tumor lysates from the xenograft model

  • Lysis buffer

  • Primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK

  • Secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat NCI-H1975 cells with this compound for a specified time or use lysates from the in vivo study.

  • Lyse the cells or homogenize the tumor tissue to extract proteins.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against the target proteins.

  • Incubate with the appropriate secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

EGFR Signaling Pathway and this compound Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (T790M/L858R) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits ATP ATP ATP->EGFR Competes with this compound RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT (p-AKT) PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound competitively inhibits ATP binding to the EGFR T790M/L858R mutant, blocking downstream signaling pathways.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (EGFR Kinase Inhibition) Cell_Based_Assay Cell-Based Assay (NCI-H1975 Cell Viability) Western_Blot_InVitro Western Blot (Downstream Signaling) Cell_Based_Assay->Western_Blot_InVitro Xenograft_Model NCI-H1975 Xenograft Model Tumor_Measurement Tumor Volume Measurement Xenograft_Model->Tumor_Measurement Western_Blot_InVivo Western Blot (Tumor Lysates) Xenograft_Model->Western_Blot_InVivo This compound This compound This compound->Biochemical_Assay This compound->Cell_Based_Assay This compound->Xenograft_Model

Caption: A stepwise workflow for the preclinical evaluation of this compound's activity against the EGFR T790M/L858R mutant.

Logical Relationship of this compound's Action

Logical_Relationship EGFR_Mutation EGFR T790M/L858R Mutation Drug_Resistance Resistance to 1st/2nd Gen EGFR TKIs EGFR_Mutation->Drug_Resistance Theliatinib_Action This compound (ATP-Competitive Inhibition) Drug_Resistance->Theliatinib_Action Addresses Signaling_Inhibition Inhibition of Downstream Signaling (AKT, ERK) Theliatinib_Action->Signaling_Inhibition Tumor_Inhibition Inhibition of Tumor Growth & Proliferation Signaling_Inhibition->Tumor_Inhibition

Caption: The logical cascade illustrating how this compound overcomes resistance and inhibits tumor growth.

Conclusion

This compound demonstrates significant preclinical activity against the EGFR T790M/L858R double mutant. Its potent, ATP-competitive mechanism of action allows it to effectively inhibit this drug-resistant form of EGFR, leading to the suppression of downstream signaling and inhibition of tumor cell proliferation. While the clinical development of this compound has been discontinued, the data presented in this guide underscores its potential as a therapeutic strategy for NSCLC patients with acquired resistance to other EGFR inhibitors. Further investigation into compounds with similar mechanisms of action is warranted.

Xiliertinib: A Technical Overview of a Potent EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xiliertinib, also known as Theliatinib and designated as HMPL-309, is a potent, orally available, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR).[1][2] Developed by Hutchison MediPharma, this small molecule was investigated for its potential antineoplastic activity in solid tumors, particularly those with wild-type EGFR activation.[3][4] Although its clinical development has been discontinued, the preclinical data and mechanism of action of Xiliertinib provide valuable insights for researchers in the field of oncology and kinase inhibitor design. This document provides a technical guide to the molecular structure, chemical properties, and biological activity of Xiliertinib.

Molecular Structure and Chemical Properties

Xiliertinib is a synthetic organic compound belonging to the quinazoline class of EGFR inhibitors.[5] Its chemical structure is characterized by a quinazoline core, an aniline substituent, and a pyrrolopyrrole carboxamide moiety.

Chemical Identifiers
IdentifierValue
IUPAC Name (3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide[1]
Synonyms This compound, HMPL-309[1]
CAS Number 1353644-70-8[1]
Molecular Formula C₂₅H₂₆N₆O₂[1][6]
InChIKey FSXCKIBROURMFT-VGSWGCGISA-N[1]
SMILES CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC[1]
Physicochemical Properties
PropertyValueSource
Molecular Weight 442.5 g/mol PubChem (Computed)[1]
Monoisotopic Mass 442.21172409 DaPubChem (Computed)[1]
XLogP3 3.1PubChem (Computed)[1]
Polar Surface Area 82.6 ŲPubChem (Computed)[1]
Rotatable Bond Count 4PubChem (Computed)

Mechanism of Action and Biological Activity

Xiliertinib functions as a highly potent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] By binding to the ATP-binding site of the EGFR kinase domain, it blocks the phosphorylation of EGFR and subsequent activation of downstream signaling pathways.[2][7] This inhibition prevents EGFR-mediated signaling, which can lead to the induction of cell death and inhibition of tumor growth in cells that overexpress EGFR.[1]

Preclinical studies have demonstrated that Xiliertinib exhibits strong affinity for wild-type EGFR, with a reported Ki value of 0.05 nM.[2] It has also shown potent inhibitory activity against both wild-type EGFR and the EGFR T790M/L858R mutant, with IC50 values of 3 nM and 22 nM, respectively.[2] Notably, Xiliertinib was found to be five to ten times more potent than Tarceva (erlotinib) in preclinical trials.[8] Its binding to wild-type EGFR is more robust and less readily displaced by ATP compared to first-generation EGFR inhibitors like erlotinib and gefitinib.[2]

EGFR Signaling Pathway Inhibition by Xiliertinib

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Xiliertinib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Ligand Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation JAK JAK EGFR->JAK Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Xiliertinib Xiliertinib Xiliertinib->EGFR ATP-competitive inhibition

Caption: EGFR signaling pathway and inhibition by Xiliertinib.

Experimental Protocols

Cell-Based EGFR Phosphorylation Assay

This protocol is adapted from information provided for this compound (HMPL-309) by Selleck Chemicals.[2]

Objective: To determine the inhibitory effect of Xiliertinib on EGF-stimulated EGFR phosphorylation in a cellular context.

Cell Line: A431 cells (human epidermoid carcinoma), known for high EGFR expression.

Materials:

  • A431 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Xiliertinib (or test compound)

  • Gefitinib and Erlotinib (as controls)

  • DMSO (Dimethyl sulfoxide)

  • CCK-8 (Cell Counting Kit-8) solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A431 cells in DMEM supplemented with 10% FBS.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of Xiliertinib, gefitinib, and erlotinib in DMEM. A suggested concentration range is from 10 µM to 0.005 µM using a 3-fold gradient dilution.

    • The final DMSO concentration in each well should be maintained at 0.5%.

    • Add 10 µL of the diluted compounds to the respective wells.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • After the 48-hour incubation, add 10 µL of CCK-8 solution to each well.

    • Incubate the plates for an additional 1 hour.

    • Measure the optical density (OD) at 450 nm using a microplate reader to determine cell survival.

  • Data Analysis:

    • Calculate the percentage of cell survival relative to the DMSO-treated control cells.

    • Plot the percentage of cell survival against the compound concentration to determine the IC50 value for EGFR phosphorylation inhibition.

Experimental Workflow for Kinase Binding Assay

The following diagram outlines a general workflow for a kinase binding assay, which would be applicable for assessing the binding of Xiliertinib to EGFR.

Kinase_Binding_Assay_Workflow cluster_preparation Reagent Preparation cluster_incubation_detection Incubation and Detection cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution (e.g., EGFR) add_kinase Add Kinase/Antibody Mixture prep_kinase->add_kinase prep_tracer Prepare Fluorescent Tracer Solution add_tracer Add Tracer prep_tracer->add_tracer prep_inhibitor Prepare Serial Dilutions of Xiliertinib add_inhibitor Add Xiliertinib Dilutions prep_inhibitor->add_inhibitor incubate Incubate at Room Temperature (e.g., 1 hour) add_tracer->incubate read_plate Read Plate on FRET-compatible Plate Reader incubate->read_plate calculate_ratio Calculate Emission Ratio read_plate->calculate_ratio plot_data Plot Data and Determine IC50/Ki calculate_ratio->plot_data

Caption: General workflow for a kinase binding assay.

Conclusion

Xiliertinib is a well-characterized, potent EGFR inhibitor with a clear mechanism of action. Although no longer in active clinical development, the available data on its molecular characteristics, biological activity, and associated experimental protocols serve as a valuable resource for the scientific community. The information presented in this technical guide provides a foundation for further research into the development of next-generation EGFR inhibitors and for understanding the intricacies of EGFR-targeted cancer therapy.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Theliatinib: A Selective EGFR Tyrosine Kinase Inhibitor

Introduction

This compound (formerly known as HMPL-309) is a potent and selective, orally active, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It has demonstrated significant inhibitory activity against both wild-type EGFR and certain mutant forms, such as the T790M/L858R double mutant.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows. Although phase 1 clinical trials were initiated, the development of this compound has since been discontinued.[3][4]

Core Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetParameterValue (nM)Reference(s)
Wild-Type EGFRKi0.05[1][2][5]
Wild-Type EGFRIC503[1][2]
EGFR T790M/L858R MutantIC5022[1][2]
EGFR Phosphorylation (A431 cells)IC507[2]
Table 2: Cellular Activity of this compound (Cell Survival IC50)
Cell LineIC50 (nM)Reference(s)
A43180[2]
H29258[2]
FaDu354[2]

Selectivity Profile: this compound has shown over 50-fold greater selectivity for EGFR compared to a panel of 72 other kinases.[1]

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2][5] Upon binding of a ligand, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[6][7][8] this compound binds to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling.[9]

Key downstream signaling pathways affected by EGFR inhibition include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation and differentiation.[8][10]

  • PI3K-AKT-mTOR Pathway: This cascade plays a central role in promoting cell survival and growth.[6][8]

  • PLCγ-PKC Pathway: This pathway is involved in calcium signaling and the activation of protein kinase C.[6][10]

  • JAK/STAT Pathway: This pathway is also implicated in the transcriptional activation of genes associated with cell survival.[10]

EGFR Signaling Pathway and Inhibition by this compound

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Tyrosine Kinase Domain Ligand (EGF)->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Autophosphorylation & Recruitment RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->EGFR Inhibition

Caption: EGFR signaling and this compound's inhibitory action.

Experimental Protocols

In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against EGFR kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • This compound (dissolved in DMSO)

    • ATP

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • ADP-Glo™ Kinase Assay kit or similar

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

    • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the EGFR kinase and the peptide substrate to the wells and incubate briefly.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for EGFR.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare this compound Dilutions B Add Inhibitor to Plate A->B C Add EGFR Kinase & Substrate B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.[11][12][13]

  • Reagents and Materials:

    • Cancer cell lines (e.g., A431, H292, FaDu)

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

    • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of this compound concentration and fitting to a dose-response curve.

Workflow for MTT Cell Viability Assay

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate Viability & IC50 G->H

Caption: Workflow for an MTT cell viability assay.

Western Blot for EGFR Phosphorylation

This protocol is used to determine the effect of this compound on EGFR phosphorylation in cells.[14][15]

  • Reagents and Materials:

    • Cancer cell line (e.g., A431)

    • Serum-free medium

    • EGF

    • This compound

    • Lysis buffer with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture cells to ~80% confluency and then serum-starve overnight.

    • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Stimulate the cells with EGF for a short period (e.g., 15 minutes).

    • Wash the cells with cold PBS and lyse them on ice.

    • Clarify the lysates by centrifugation and determine the protein concentration.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[16][17][18]

  • Materials and Methods:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cell line (e.g., A431) or patient-derived tumor fragments

    • Matrigel (optional)

    • This compound formulation for oral administration

    • Vehicle control

    • Calipers for tumor measurement

    • Animal balance

  • Procedure:

    • Subcutaneously implant cancer cells (mixed with Matrigel, if necessary) or tumor fragments into the flank of the mice.[16][17]

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

    • Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., twice a week).

    • Continue treatment for a specified duration or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.

Conclusion

This compound is a highly potent and selective EGFR tyrosine kinase inhibitor with demonstrated activity against wild-type and certain mutant forms of EGFR in preclinical models. The provided data and protocols offer a technical foundation for researchers and drug development professionals interested in the further study and characterization of this and similar molecules. The detailed methodologies for in vitro and in vivo evaluation are critical for assessing the efficacy and mechanism of action of EGFR inhibitors.

References

Theliatinib (HMPL-309): A Technical Overview of Its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theliatinib (HMPL-309) is a novel, orally active, small-molecule inhibitor of the epidermal growth factor receptor (EGFR). Developed by Hutchison MediPharma, this compound was designed to exhibit strong affinity for wild-type EGFR and was investigated for the treatment of solid tumors, particularly those with high EGFR expression, such as esophageal and head and neck cancers. Preclinical studies demonstrated its potent and selective inhibitory activity against EGFR. This compound progressed into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity. However, its development has since been discontinued. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, through mechanisms such as overexpression or mutation, is a key driver in the pathogenesis of various solid tumors.[1] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy in tumors harboring activating EGFR mutations, their activity against wild-type EGFR-driven cancers is limited.[2] this compound (HMPL-309) was developed to address this unmet need as a potent inhibitor of wild-type EGFR.[2][3]

Mechanism of Action

This compound is an ATP-competitive inhibitor of the EGFR tyrosine kinase.[4] It was specifically designed to have a high binding affinity for the wild-type EGFR kinase domain, demonstrating approximately five to ten times greater potency than first-generation inhibitors like erlotinib in preclinical models.[2][5] This strong binding affinity was intended to provide more effective target engagement and stronger anti-tumor activity in cancers characterized by EGFR gene amplification or protein overexpression.[2][6]

Preclinical Development

In Vitro Kinase and Cell-Based Assays

Objective: To determine the inhibitory activity of this compound against wild-type EGFR and mutant EGFR isoforms.

Methodology:

  • Enzyme: Recombinant human EGFR kinase domain (wild-type and T790M/L858R mutant).

  • Substrate: A synthetic peptide substrate for EGFR.

  • Procedure: The kinase reaction was performed in a buffer containing ATP and the peptide substrate. This compound, gefitinib, and erlotinib were added at varying concentrations. The amount of phosphorylated substrate was quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.

  • Data Analysis: IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated by fitting the dose-response data to a sigmoidal curve. The inhibitor constant (Ki) was determined from the IC50 value.[4]

Objective: To assess the effect of this compound on the proliferation of cancer cell lines with varying EGFR status.

Methodology:

  • Cell Lines: A431 (EGFR wild-type, high expression), H292 (EGFR wild-type), and FaDu (EGFR wild-type) human cancer cell lines.

  • Procedure: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 48-72 hours. Cell viability was assessed using a colorimetric assay, such as the Cell Counting Kit-8 (CCK-8), which measures the metabolic activity of viable cells.[6]

  • Data Analysis: The optical density was measured at 450 nm, and the percentage of cell survival relative to untreated controls was calculated. IC50 values were determined from the dose-response curves.[6]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure: Patient-derived esophageal cancer tissue fragments were subcutaneously implanted into the mice. Once the tumors reached a palpable size, the mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at specified doses and schedules. Tumor volume was measured regularly using calipers.

  • Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor volume in the treated groups to the vehicle control group. The correlation between EGFR expression levels (determined by immunohistochemistry) in the xenograft tumors and the anti-tumor activity of this compound was also assessed.[4]

Preclinical Data Summary
ParameterValueReference Cell Line/Assay Condition
Ki (Wild-Type EGFR) 0.05 nMEnzyme Kinetics Assay
IC50 (Wild-Type EGFR) 3 nMKinase Inhibition Assay
IC50 (EGFR T790M/L858R) 22 nMKinase Inhibition Assay
IC50 (A431 cell line) 0.007 µM (for EGFR phosphorylation)Cell-Based Phosphorylation Assay
Selectivity >50-fold vs. 72 other kinasesKinase Panel Screening

Table 1: Summary of Preclinical In Vitro Activity of this compound.[4][6]

Clinical Development

This compound entered Phase 1 clinical development to assess its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[3][7]

Phase 1 Clinical Trials

Two key Phase 1 studies were initiated: NCT02601248 and NCT02601274.[8][9]

Study Design: These were open-label, dose-escalation studies.[9]

  • Dose-Escalation Stage: this compound was administered orally once daily in escalating dose cohorts to patients with advanced solid tumors for whom standard therapy was ineffective or non-existent. The primary objective was to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.[9]

  • Dose-Expansion Stage: This stage was planned to further evaluate the safety and preliminary efficacy of this compound at the MTD in a specific patient population, namely those with EGFR-positive esophageal carcinoma.[9]

Primary Objectives:

  • To evaluate the safety and tolerability of this compound.[3][7]

  • To determine the MTD.[3][7]

Secondary Objectives:

  • To characterize the pharmacokinetic (PK) profile of this compound.[3][7]

  • To assess the preliminary anti-tumor activity.[3][7]

  • To explore the relationship between biomarkers and clinical activity.[3][7]

Patient Population: Patients with histopathologically confirmed advanced solid tumors who had failed standard therapy.[9]

Treatment Plan: this compound was administered orally once daily on a 28-day cycle. The dose-escalation cohorts included 120mg, 160mg, 200mg, 220mg, 300mg, 400mg, and 500mg.[9]

Pharmacokinetic Assessment:

  • Single-Dose PK: Blood samples were collected at pre-dose and at multiple time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after the first dose.

  • Multiple-Dose PK: Blood samples were collected at pre-dose and at various time points on days 1, 15, and 21 of the first treatment cycle to assess steady-state pharmacokinetics.[10]

  • Parameters Measured: Area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to maximum concentration (Tmax).

Clinical Trial Results

The development of this compound was discontinued after Phase 1.[8][11] While detailed results from the Phase 1 trials are not extensively published, the discontinuation suggests that the drug did not meet the desired safety or efficacy endpoints to proceed to later-stage trials.

Trial IdentifierPhaseStatusPatient PopulationKey Objectives
NCT02601248 1CompletedAdvanced Solid TumorsSafety, Tolerability, MTD, Pharmacokinetics, Preliminary Efficacy
NCT02601274 1TerminatedAdvanced Solid Tumors, EGFR+ Esophageal CarcinomaSafety, Tolerability, MTD, Pharmacokinetics, Preliminary Efficacy

Table 2: Overview of this compound Phase 1 Clinical Trials.[8][9]

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding ADP ADP EGFR:f2->ADP P P EGFR:f2->P Autophosphorylation This compound This compound (HMPL-309) This compound->EGFR:f2 Inhibits ATP Binding ATP ATP ATP->EGFR:f2 Binds to Kinase Domain Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: EGFR signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation KinaseAssay Kinase Inhibition Assay (Wild-type & Mutant EGFR) CellViability Cell Viability Assay (Cancer Cell Lines) PDECX Patient-Derived Xenograft (Esophageal Cancer) KinaseAssay->PDECX Efficacy Prediction CellViability->PDECX Efficacy Prediction Phase1 Phase 1 Clinical Trial (Dose Escalation & Expansion) PDECX->Phase1 Progression to Clinic

Caption: Preclinical to clinical development workflow for this compound.

Conclusion

This compound (HMPL-309) was a rationally designed EGFR inhibitor with potent activity against wild-type EGFR, a target that remains a challenge in oncology. Preclinical data demonstrated its potential as a therapeutic agent for EGFR-driven solid tumors. The subsequent Phase 1 clinical trials were initiated to translate these preclinical findings into clinical practice. Although the development of this compound was ultimately discontinued, the program provides valuable insights into the development of targeted therapies for solid tumors characterized by EGFR overexpression. The data and methodologies outlined in this guide serve as a useful reference for researchers and professionals in the field of drug discovery and development.

References

Theliatinib's Potent Inhibition of EGFR-Mediated Signaling Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Theliatinib (HMPL-309), a novel, highly potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). We will explore its mechanism of action, its significant impact on EGFR-mediated signaling pathways, and present key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action

This compound is an orally available, ATP-competitive inhibitor of EGFR.[1] Its primary mechanism involves binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the autophosphorylation and activation of the receptor.[1][2] This action blocks the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and growth.[1][3]

This compound has demonstrated a significantly stronger binding affinity for wild-type EGFR compared to first-generation TKIs like erlotinib and gefitinib.[4] This enhanced affinity may lead to more effective target engagement and consequently, more potent anti-tumor activity in cancers characterized by EGFR overexpression or gene amplification.[4]

Quantitative Efficacy and Selectivity

This compound exhibits impressive potency against both wild-type and mutant forms of EGFR, coupled with high selectivity over other kinases. The following tables summarize the key quantitative data available for this compound and provide a comparison with other well-established EGFR inhibitors.

Table 1: In Vitro Potency of this compound and Other EGFR TKIs

CompoundTargetKi (nM)IC50 (nM)
This compound Wild-type EGFR0.05[4][5]3[4][5]
EGFR T790M/L858R Mutant-22[4][5]
GefitinibWild-type EGFR0.35[2]-
ErlotinibWild-type EGFR0.38[2]2[6]

Table 2: Cellular Activity of this compound

Cell LineParameterIC50 (nM)
A431EGFR Phosphorylation7[5]
A431Cell Survival80[5]
H292Cell Survival58[5]
FaDuCell Survival354[5]

This compound also demonstrates high selectivity, being over 50-fold more selective for EGFR compared to a panel of 72 other kinases.[2][4]

Impact on Downstream Signaling Pathways

By inhibiting EGFR, this compound effectively suppresses the activation of key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][7] These pathways are critical for cell proliferation, survival, and differentiation.[3] Studies have shown that this compound treatment leads to a significant reduction in the phosphorylation of EGFR, AKT, and ERK in tumor models.[2]

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K Phosphorylation Sos Sos Grb2->Sos RAS RAS Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: EGFR signaling pathways and the inhibitory action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Western Blot for EGFR Signaling Inhibition

This protocol is designed to assess the phosphorylation status of EGFR and its downstream targets, AKT and ERK, following this compound treatment.

Methodology:

  • Model System: Patient-derived esophageal cancer xenograft (PDECX) models in BALB/cASlac-nu/nu nude mice.[2]

  • Treatment: Administer this compound (e.g., 15 mg/kg) or a control (e.g., gefitinib at 20 mg/kg) orally.[2]

  • Sample Collection: Sacrifice animals after a specified time (e.g., 8 hours) and harvest tumors.[2]

  • Lysate Preparation: Homogenize tumors in cold lysis buffer (e.g., Cell Signaling Technology, #9803) containing a protease inhibitor (e.g., 1 mM PMSF).[2] Centrifuge the lysates and collect the protein supernatant.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Electrophoresis and Transfer: Load equal amounts of protein (e.g., 100 μg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (CCK-8)

This assay determines the effect of this compound on the survival of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells (e.g., A431 cells at 1 x 10^4 cells/well) in duplicate in 96-well plates in their respective growth media (e.g., DMEM with 10% FBS).[4]

  • Incubation: Incubate the plates overnight at 37°C and 5% CO2.[4]

  • Treatment: Treat the cells with varying concentrations of this compound.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).[4]

  • Assay: Add CCK-8 solution (10 μL/well) and incubate for an additional 1-4 hours.[4]

  • Measurement: Measure the optical density at 450 nm using a microplate reader to determine cell viability.[4]

Experimental Workflow Diagram

Experimental_Workflow cluster_western_blot Western Blot Protocol cluster_cell_viability Cell Viability Assay (CCK-8) WB1 Tumor Homogenization & Lysis WB2 Protein Quantification WB1->WB2 WB3 SDS-PAGE & Transfer WB2->WB3 WB4 Immunoblotting WB3->WB4 WB5 Detection WB4->WB5 CV1 Cell Seeding CV2 This compound Treatment CV1->CV2 CV3 Incubation (48h) CV2->CV3 CV4 CCK-8 Addition CV3->CV4 CV5 OD Measurement CV4->CV5

References

Theliatinib: A Technical Guide to its Antineoplastic Properties in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theliatinib (formerly known as HMPL-309 or Xiliertinib) is a potent and highly selective, orally available, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) with significant antineoplastic activity.[1] This technical guide provides an in-depth overview of the core preclinical data on this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing the study of this compound in cancer research.

Mechanism of Action

This compound exerts its anticancer effects by selectively targeting and inhibiting the tyrosine kinase activity of EGFR.[2] As an ATP-competitive inhibitor, it binds to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of EGFR and subsequently blocking the activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and growth.[3][4]

EGFR Signaling Pathway Inhibition

This compound has been shown to effectively inhibit the phosphorylation of EGFR and its downstream signaling components, including AKT and ERK.[3] This disruption of the EGFR signaling cascade is a key mechanism behind its antitumor activity.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds p-EGFR p-EGFR (Phosphorylated) EGFR->p-EGFR This compound This compound This compound->EGFR Inhibits ATP binding ATP ATP ATP->p-EGFR RAS RAS p-EGFR->RAS PI3K PI3K p-EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Survival Survival AKT->Survival

Caption: this compound inhibits EGFR signaling by blocking ATP binding.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies.

In Vitro Potency and Selectivity

This compound demonstrates high potency against wild-type EGFR and certain EGFR mutants, with greater potency than first-generation EGFR inhibitors like gefitinib and erlotinib.[3]

Target Parameter Value Comparison Compounds
Wild-type EGFR (enzyme)Ki0.05 nM[5]Gefitinib: 0.35 nM, Erlotinib: 0.38 nM[3]
Wild-type EGFR (enzyme)IC503 nM[2][5]-
EGFR T790M/L858R mutant (enzyme)IC5022 nM[2][5]-
EGFR Phosphorylation (A431 cells)IC507 nM[2][5]-

This compound exhibits over 50-fold greater selectivity for EGFR compared to a panel of 72 other kinases.[3]

In Vitro Cell Viability

This compound effectively inhibits the survival of various cancer cell lines.

Cell Line Cancer Type IC50 (nM)
A431Epidermoid carcinoma80[5]
H292Mucoepidermoid pulmonary carcinoma58[5]
FaDuPharyngeal squamous cell carcinoma354[5]
In Vivo Efficacy in Patient-Derived Xenograft (PDECX) Models

In preclinical studies using esophageal cancer PDECX models, this compound demonstrated significant, dose-dependent anti-tumor activity.[3]

PDECX Model EGFR Status This compound Dose (mg/kg/day) Tumor Growth Inhibition/Regression
1T0326Gene Amplification1532% Regression[3]
1T0950Gene Amplification2, 5, 15Dose-dependent; 75% Regression at 15 mg/kg[3][5]
High EGFR Expression (H-score 270-300)No AmplificationNot specified83-96% Inhibition[3]
Low EGFR Expression (H-score < 200)No AmplificationNot specifiedLow to moderate efficacy[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these research findings.

EGFR Kinase Assay (Enzyme Kinetics)

This protocol outlines the determination of this compound's inhibitory constant (Ki) and IC50 against EGFR.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant_EGFR Recombinant EGFR Enzyme Incubation Incubate Enzyme, Inhibitor, Substrate, and ATP Recombinant_EGFR->Incubation Theliatinib_Dilutions Serial Dilutions of this compound Theliatinib_Dilutions->Incubation ATP_Concentrations Varying ATP Concentrations ATP_Concentrations->Incubation Substrate Kinase Substrate (e.g., Poly(Glu,Tyr)) Substrate->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence Data_Plotting Plot Inhibition Curves Luminescence->Data_Plotting Calculation Calculate Ki and IC50 Data_Plotting->Calculation

Caption: Workflow for determining EGFR kinase inhibition.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain is used. A suitable substrate, such as a synthetic peptide or Poly(Glu,Tyr), is prepared in kinase buffer.

  • Compound Dilution: this compound, gefitinib, and erlotinib are serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding a mixture of EGFR enzyme, substrate, and varying concentrations of the inhibitor to a microplate well. The reaction is started by the addition of a range of ATP concentrations (e.g., 10-1000 μM).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay). Luminescence is measured using a plate reader.

  • Data Analysis: The reaction velocities are plotted against substrate (ATP) concentration. Ki values are determined using Michaelis-Menten kinetics and competitive inhibition models. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on the survival of cancer cell lines.[2]

Methodology:

  • Cell Seeding: Cancer cells (e.g., A431, H292, FaDu) are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.

  • Compound Treatment: this compound is added to the wells at various concentrations in triplicate. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: 10 μL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Final Incubation: The plates are incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. IC50 values are determined by plotting cell viability against this compound concentration and fitting the data to a dose-response curve.

In Vivo Patient-Derived Esophageal Cancer Xenograft (PDECX) Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in an in vivo setting.[3][5]

PDECX_Workflow Patient_Tumor Patient Esophageal Cancer Tissue Implantation Subcutaneous Implantation into NOD-SCID Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Passaging Serial Passaging in Mice Tumor_Growth->Passaging Model_Establishment PDECX Model Establishment Passaging->Model_Establishment Treatment_Groups Randomization into Treatment Groups Model_Establishment->Treatment_Groups Dosing Daily Oral Dosing (this compound or Vehicle) Treatment_Groups->Dosing Monitoring Tumor Volume and Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint (e.g., 21 days) Monitoring->Endpoint Analysis Tumor Analysis (Western Blot, IHC) Endpoint->Analysis

References

Theliatinib (Xiliertinib): A Technical Guide to Preclinical Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theliatinib (also known as Xiliertinib or HMPL-309) is a novel, orally active, ATP-competitive small molecule inhibitor of the epidermal growth factor receptor (EGFR). Preclinical research has demonstrated its high potency and selectivity for EGFR, including activity against clinically relevant mutations. This technical guide provides a comprehensive overview of the preclinical findings for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound targets the EGFR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in various cancers. By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades.

EGFR Signaling Pathway Inhibition

This compound's primary mechanism is the inhibition of EGFR phosphorylation. This action prevents the recruitment and activation of downstream signaling proteins, leading to the suppression of key pathways that drive tumor growth and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR pEGFR EGFR->pEGFR This compound This compound This compound->EGFR Inhibits ATP Binding ATP ATP ATP->pEGFR RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Figure 1: this compound's Mechanism of Action in the EGFR Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase and Cellular Activity
Target/Cell LineAssay TypeParameterValue (nM)Reference
Wild-Type EGFRKinase AssayKi0.05[1]
Wild-Type EGFRKinase AssayIC503[1]
EGFR T790M/L858R MutantKinase AssayIC5022[1]
A431 (EGFR overexpressing)EGFR PhosphorylationIC507[1]
A431Cell ViabilityIC5080[1]
H292Cell ViabilityIC5058[1]
FaDuCell ViabilityIC50354[1]
Table 2: In Vivo Efficacy in Esophageal Cancer Patient-Derived Xenograft (PDX) Models
PDX ModelEGFR StatusDosing RegimenTumor Growth Inhibition (%)Reference
EGFR Gene Amplification & Protein OverexpressionHighClinically relevant oral dose>30% tumor regression[1]
High EGFR Protein Expression (IHC H-score > 250), No Gene AmplificationHighClinically relevant oral dose67 - 100[1]
Low EGFR Protein Expression (IHC H-score < 200)LowClinically relevant oral doseNot significant[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

The inhibitory activity of this compound against EGFR was determined using the Z'-LYTE™ kinase assay, a fluorescence resonance energy transfer (FRET)-based method.

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_development Development cluster_detection Detection cluster_analysis Data Analysis start Combine Kinase, Peptide Substrate (FRET-labeled), and this compound atp_addition Add ATP to initiate phosphorylation start->atp_addition protease_addition Add Development Reagent (Site-specific protease) atp_addition->protease_addition cleavage Protease cleaves non-phosphorylated peptides protease_addition->cleavage fret_disruption Cleavage disrupts FRET cleavage->fret_disruption readout Measure fluorescence ratio (Coumarin/Fluorescein) fret_disruption->readout ic50_calc Calculate % inhibition and IC50 values readout->ic50_calc

Figure 2: Workflow for the Z'-LYTE™ Kinase Inhibition Assay.

  • Kinase Reaction: The EGFR kinase, a FRET-labeled peptide substrate, and varying concentrations of this compound were combined in a microplate well. The reaction was initiated by the addition of ATP.

  • Development: A site-specific protease, the "Development Reagent," was added. This protease specifically cleaves non-phosphorylated peptides.

  • Detection: Cleavage of the non-phosphorylated peptide substrate disrupts the FRET between the two fluorophores (Coumarin and Fluorescein). The fluorescence emission ratio was measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition was calculated based on the fluorescence ratio, and IC50 values were determined by plotting the percent inhibition against the logarithm of this compound concentration.

Cell Viability Assay

The effect of this compound on the viability of cancer cell lines was assessed using a standard tetrazolium-based colorimetric assay (e.g., MTT or similar).

  • Cell Seeding: Cancer cells (e.g., A431, H292, FaDu) were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with a range of concentrations of this compound or vehicle control (DMSO) and incubated for a specified period (typically 72 hours).

  • Reagent Incubation: A tetrazolium salt solution was added to each well. Viable cells with active metabolism reduce the tetrazolium salt into a colored formazan product.

  • Solubilization and Measurement: The formazan crystals were solubilized, and the absorbance was measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability relative to the vehicle-treated control was calculated, and IC50 values were determined.

Western Blot Analysis for EGFR Phosphorylation

The inhibition of EGFR phosphorylation in cells was evaluated by Western blotting.

Western_Blot_Workflow start Culture and treat cells with this compound lysis Lyse cells to extract proteins start->lysis quantification Quantify protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by size (SDS-PAGE) quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-pEGFR, anti-total EGFR) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Add chemiluminescent substrate secondary_ab->detection imaging Image the blot to visualize bands detection->imaging analysis Quantify band intensity imaging->analysis

Figure 3: General Workflow for Western Blot Analysis.

  • Cell Culture and Treatment: A431 cells were cultured and then treated with various concentrations of this compound for a defined period.

  • Protein Extraction: The cells were lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates was determined.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated EGFR (pEGFR) and total EGFR. This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: A chemiluminescent substrate was added, and the resulting signal was detected. The intensity of the bands corresponding to pEGFR and total EGFR was quantified.

Patient-Derived Xenograft (PDX) In Vivo Efficacy Studies

The anti-tumor activity of this compound in a more clinically relevant setting was assessed using esophageal cancer PDX models.

  • Model Establishment: Tumor tissues from esophageal cancer patients were surgically implanted into immunocompromised mice. The tumors were allowed to grow to a specified size.

  • Animal Grouping and Treatment: Once the tumors reached the target volume, the mice were randomized into treatment and control groups. This compound was administered orally at clinically relevant doses.

  • Tumor Growth Monitoring: Tumor volume was measured regularly throughout the study.

  • Efficacy Evaluation: The tumor growth inhibition (TGI) was calculated at the end of the study. In some cases, tumor regression was observed.

  • Biomarker Analysis: At the end of the study, tumors could be excised for further analysis, such as immunohistochemistry (IHC) for EGFR expression.

Conclusion

The preclinical data for this compound (Xiliertinib) demonstrate that it is a highly potent and selective inhibitor of EGFR. It effectively inhibits both wild-type and mutant forms of the receptor, leading to decreased phosphorylation and reduced viability of cancer cells that are dependent on EGFR signaling. In vivo studies using patient-derived xenograft models of esophageal cancer have shown significant anti-tumor efficacy, particularly in tumors with high EGFR expression. These findings provided a strong rationale for the clinical development of this compound in EGFR-driven malignancies. However, the clinical development of this compound has been discontinued.

References

Methodological & Application

Theliatinib In Vitro Cell-Based Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theliatinib (formerly known as HMPL-309) is a potent and selective, orally available, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It demonstrates significant activity against both wild-type EGFR and clinically relevant mutants, such as the T790M/L858R double mutant, which is associated with resistance to other EGFR inhibitors.[2][3] This application note provides detailed protocols for essential in vitro cell-based assays to characterize the activity of this compound, including an EGFR kinase inhibition assay, a cell viability assay, and a Western blot analysis to assess the inhibition of downstream signaling pathways.

Mechanism of Action

This compound exerts its anti-tumor effects by binding to the ATP-binding site of the EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades crucial for cell proliferation, survival, and metastasis.[1][4] Key among these are the PI3K/AKT and RAS/RAF/MEK/ERK pathways. By inhibiting EGFR, this compound effectively blocks these pro-survival signals, leading to cell growth arrest and apoptosis in EGFR-dependent tumor cells. This compound exhibits a high degree of selectivity for EGFR over other kinases, minimizing off-target effects.[2][3]

Data Presentation

This compound Kinase Inhibitory Activity
TargetAssay TypeParameterValue
Wild-Type EGFRCell-freeKi0.05 nM[2][3]
Wild-Type EGFRCell-freeIC503 nM[2][3]
EGFR T790M/L858R MutantCell-freeIC5022 nM[2][3]
This compound Cellular Activity
Cell LineAssay TypeParameterValue
A431 (EGFR overexpressing)EGFR PhosphorylationIC507 nM[3]
A431Cell Viability (CCK-8)IC5080 nM[3]
H292Cell Viability (CCK-8)IC5058 nM[3]
FaDuCell Viability (CCK-8)IC50354 nM[3]
Representative Dose-Dependent Inhibition of Downstream Signaling*
TreatmentConcentration% Inhibition of p-AKT (Ser473)% Inhibition of p-ERK1/2 (Thr202/Tyr204)
EGFR Inhibitor0.3 µM~20-30%~40-50%
EGFR Inhibitor5 µM~60-70%~80-90%

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of this compound to the EGFR kinase domain.

Materials:

  • EGFR Kinase (recombinant)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor® 647-labeled, ATP-competitive)

  • Kinase Buffer

  • This compound

  • Staurosporine (positive control)

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.

  • Kinase/Antibody Mixture: Prepare a 2X solution of EGFR kinase and Eu-anti-Tag antibody in kinase buffer.

  • Tracer Solution: Prepare a 4X solution of the kinase tracer in kinase buffer.

  • Assay Assembly:

    • Add 4 µL of the serially diluted this compound or control to the wells of a 384-well plate.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the this compound concentration to determine the IC50 value.

Cell Viability Assay (CCK-8)

This protocol outlines a colorimetric assay to determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A431, H292, FaDu)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Cell Counting Kit-8 (CCK-8) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, until a visible color change is observed.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[1][2][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against this compound concentration to determine the IC50 value.

Western Blot Analysis of EGFR Signaling Pathway

This protocol describes the detection of total and phosphorylated EGFR, AKT, and ERK in cell lysates following treatment with this compound.

Materials:

  • Cancer cell line (e.g., A431)

  • Complete growth medium

  • This compound

  • Ice-cold PBS

  • RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-p-EGFR (Tyr1068), anti-AKT, anti-p-AKT (Ser473), anti-ERK1/2, anti-p-ERK1/2 (Thr202/Tyr204), and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed A431 cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to the plate and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[6]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Theliatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibits EGF EGF EGF->EGFR Binds & Activates AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK pERK->Proliferation

Caption: this compound inhibits EGFR signaling, blocking downstream AKT and ERK pathways.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis seed_cells_v Seed Cells in 96-well plate treat_theliatinib_v Treat with this compound (Serial Dilutions) seed_cells_v->treat_theliatinib_v incubate_v Incubate (48-72h) treat_theliatinib_v->incubate_v add_cck8 Add CCK-8 Reagent incubate_v->add_cck8 read_absorbance Read Absorbance (450nm) add_cck8->read_absorbance calc_ic50_v Calculate IC50 read_absorbance->calc_ic50_v seed_cells_w Seed Cells treat_theliatinib_w Treat with this compound (Dose-Response) seed_cells_w->treat_theliatinib_w cell_lysis Cell Lysis & Protein Quantification treat_theliatinib_w->cell_lysis sds_page SDS-PAGE & Transfer cell_lysis->sds_page immunoblot Immunoblot with Specific Antibodies sds_page->immunoblot detect_signal Detect Chemiluminescent Signal immunoblot->detect_signal quantify_bands Quantify Band Intensity detect_signal->quantify_bands

Caption: Workflow for cell viability and Western blot analysis of this compound.

References

Theliatinib (Xiliertinib): Application Notes and Protocols for A431, H292, and FaDu Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theliatinib (also known as Xiliertinib or HMPL-309) is a potent, orally active, and highly selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] By targeting EGFR, this compound disrupts downstream signaling pathways crucial for tumor cell proliferation and survival. These application notes provide detailed protocols for utilizing this compound in preclinical research involving the A431 (epidermoid carcinoma), H292 (lung mucoepidermoid carcinoma), and FaDu (hypopharyngeal squamous cell carcinoma) cell lines, all of which are relevant models for studying EGFR-targeted therapies.

Cell Line Characteristics

  • A431: This cell line, derived from a human epidermoid carcinoma, is characterized by its exceptionally high expression of wild-type EGFR, making it a valuable model for studying EGFR signaling.[2][3] A431 cells are highly sensitive to mitogenic stimuli and are often used as a positive control for EGFR expression.[2]

  • H292: Established from a lymph node metastasis of a pulmonary mucoepidermoid carcinoma, the NCI-H292 cell line exhibits epithelial morphology.[4][5][6]

  • FaDu: This cell line originates from a human hypopharyngeal squamous cell carcinoma.[7] FaDu cells are an established model for head and neck cancers and have been utilized in studies involving the EGFR signaling pathway.[7]

Data Presentation

The inhibitory activity of this compound on cell viability and EGFR phosphorylation is summarized in the table below. This data provides a baseline for designing experiments and interpreting results when treating A431, H292, and FaDu cells with this compound.

Cell LineAssay TypeEndpointIC50 Value (nM)
A431Cell ViabilityInhibition of Cell Survival80
H292Cell ViabilityInhibition of Cell Survival58
FaDuCell ViabilityInhibition of Cell Survival354
A431EGFR PhosphorylationInhibition of EGFR Phosphorylation7

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Upon binding to the ATP pocket of the EGFR tyrosine kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream pro-survival and proliferative pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation This compound This compound This compound->EGFR Inhibition RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits EGFR signaling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in A431, H292, and FaDu cell lines.

Cell Viability Assay (CCK-8/MTT)

This protocol outlines the steps to determine the effect of this compound on the viability of cancer cell lines.

Cell_Viability_Workflow start Start seed Seed cells in 96-well plates start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_reagent Add CCK-8 or MTT reagent incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 measure Measure absorbance incubate3->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for cell viability assay.

Materials:

  • A431, H292, or FaDu cells

  • Complete growth medium (specific to each cell line)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).

  • Incubate the plates for 48 to 72 hours.

  • Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 1-4 hours at 37°C. If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blotting for EGFR Phosphorylation

This protocol is for assessing the inhibition of EGFR phosphorylation by this compound.

Western_Blot_Workflow start Start plate_cells Plate cells and starve start->plate_cells treat_this compound Treat with this compound plate_cells->treat_this compound stimulate_egf Stimulate with EGF treat_this compound->stimulate_egf lyse_cells Lyse cells and collect protein stimulate_egf->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (p-EGFR, total EGFR, loading control) block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect signal secondary_ab->detect analyze Analyze results detect->analyze end End analyze->end

Caption: Workflow for Western Blotting.

Materials:

  • A431, H292, or FaDu cells

  • Serum-free medium

  • This compound

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize the p-EGFR signal to total EGFR and the loading control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes how to measure apoptosis induced by this compound using flow cytometry.

Apoptosis_Assay_Workflow start Start seed_cells Seed cells in 6-well plates start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_this compound Treat with this compound incubate1->treat_this compound incubate2 Incubate (24-48h) treat_this compound->incubate2 harvest_cells Harvest cells (including supernatant) incubate2->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V binding buffer wash_cells->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate3 Incubate in the dark (15 min) stain->incubate3 analyze_flow Analyze by flow cytometry incubate3->analyze_flow quantify Quantify apoptotic cell populations analyze_flow->quantify end End quantify->end

Caption: Workflow for apoptosis assay.

Materials:

  • A431, H292, or FaDu cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 to 48 hours.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Disclaimer

These protocols and application notes are intended for research use only by qualified professionals. The specific conditions, such as cell seeding densities, incubation times, and reagent concentrations, may need to be optimized for your specific experimental setup. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for CCK-8 Cell Viability Assay with Theliatinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theliatinib (also known as Xiliertinib or HMPL-309) is a potent and selective, orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a common event in various human cancers, making it a key target for cancer therapy.[3][4] this compound exerts its anti-tumor activity by binding to the ATP-binding site of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades.[1][2]

The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric assay used to determine the number of viable cells in a sample.[5][6] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in metabolically active cells to produce a water-soluble formazan dye.[5][6] The amount of the formazan dye generated is directly proportional to the number of living cells. This application note provides a detailed protocol for assessing the effect of this compound on cancer cell viability using the CCK-8 assay.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Reference
A431Epidermoid Carcinoma7 (EGFR phosphorylation)[1]
H292Mucoepidermoid CarcinomaNot specified, but inhibits survival[1]
FaDuPharyngeal Squamous Cell CarcinomaNot specified, but inhibits survival[1]
EGFR wild-type-3[7]
EGFR T790M/L858R mutant-22[7]

Experimental Protocols

This section provides a detailed methodology for conducting a CCK-8 cell viability assay to evaluate the effect of this compound on cancer cells.

Materials
  • Cancer cell line of interest (e.g., A431, H292)

  • This compound (HMPL-309)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 450 nm)

  • Humidified incubator (37°C, 5% CO2)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Protocol
  • Cell Seeding:

    • Culture the selected cancer cell line in a T75 flask until it reaches 80-90% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[5]

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[5]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM). The final DMSO concentration in all wells, including the control, should be less than 0.1% to avoid solvent toxicity.

    • After the 24-hour incubation period, carefully remove the old medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control group (medium with the same concentration of DMSO as the treatment groups).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]

  • CCK-8 Assay:

    • After the treatment period, add 10 µL of the CCK-8 solution to each well.[5][8] Be careful not to introduce bubbles.

    • Incubate the plate for 1-4 hours in the incubator.[5][8] The incubation time may need to be optimized depending on the cell line and cell density.

    • Measure the absorbance at 450 nm using a microplate reader.[5][8]

  • Data Analysis:

    • Calculate the cell viability for each treatment group using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100

    • Plot the cell viability against the logarithm of this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.

Visualizations

This compound's Mechanism of Action: EGFR Signaling Pathway

Theliatinib_EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to EGFR->EGFR P P EGFR->P Phosphorylates Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR ATP ATP ADP ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: this compound inhibits EGFR signaling and subsequent cellular responses.

Experimental Workflow for CCK-8 Cell Viability Assay

CCK8_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate (5,000 cells/well) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_this compound Prepare this compound dilutions incubate_24h->prepare_this compound add_this compound Add this compound to cells prepare_this compound->add_this compound incubate_treatment Incubate for 24-72h add_this compound->incubate_treatment add_cck8 Add 10 µL CCK-8 solution incubate_treatment->add_cck8 incubate_cck8 Incubate for 1-4h add_cck8->incubate_cck8 read_absorbance Measure absorbance at 450 nm incubate_cck8->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_data Plot dose-response curve calculate_viability->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for assessing this compound's effect on cell viability using CCK-8.

References

Application Notes and Protocols for Patient-Derived Esophageal Cancer Xenograft (PDECX) Studies with Theliatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a powerful preclinical platform. These models are known to recapitulate the heterogeneity and tumor microenvironment of the original human cancer more faithfully than traditional cell line-derived xenografts.[1][2][3][4] This makes them invaluable for translational research, particularly for evaluating the efficacy of targeted therapies.[3][4] This document provides detailed application notes and protocols for conducting patient-derived esophageal cancer xenograft (PDECX) studies with Theliatinib (HQP1351), a novel and potent epidermal growth factor receptor (EGFR) inhibitor.[5]

Esophageal cancer is a disease with a significant unmet medical need, and EGFR overexpression is observed in over 50% of patients, often correlating with a poor prognosis.[5] this compound has demonstrated potent inhibitory activity against wild-type EGFR, showing promise in preclinical models of esophageal cancer.[5] These application notes are intended to guide researchers in the design and execution of PDECX studies to further evaluate the therapeutic potential of this compound in this indication.

This compound: Mechanism of Action

This compound is a small molecule, ATP-competitive inhibitor of EGFR.[6][7] It exhibits high affinity and potent inhibitory activity against wild-type EGFR.[5] The binding of this compound to EGFR blocks downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis. Preclinical studies have shown that this compound is significantly more potent than other EGFR inhibitors like gefitinib and erlotinib in inhibiting EGFR phosphorylation and cell cytotoxicity in EGFR-dependent cell lines.[5]

This compound Signaling Pathway

Theliatinib_Mechanism_of_Action cluster_cell Tumor Cell EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibition Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: this compound inhibits EGFR, blocking downstream signaling pathways.

Preclinical Efficacy of this compound in PDECX Models

A preclinical study evaluated the anti-tumor efficacy of this compound in PDECX models of esophageal cancer with varying levels of EGFR expression. The results demonstrated a clear correlation between EGFR status and treatment response.

PDECX ModelEGFR StatusTreatment GroupDosageTumor Growth Inhibition RateTumor Regression
Model 1Gene Amplification & Protein OverexpressionThis compoundClinically Relevant Oral DoseNot Reported> 30% decrease in tumor volume
Model 2Gene Amplification & Protein OverexpressionThis compoundClinically Relevant Oral DoseNot Reported> 30% decrease in tumor volume
Multiple ModelsHigh Protein Expression (IHC H-score > 250), No Gene AmplificationThis compoundClinically Relevant Oral Dose67% - 100%Not Reported
Multiple ModelsLow Protein Expression (IHC H-score < 200)This compoundClinically Relevant Oral DoseNot SignificantNot Reported
Multiple ModelsNot SpecifiedThis compoundClinically Relevant Oral DoseSignificantly stronger than gefitinib (P < 0.05)Not Reported
1T0950Not SpecifiedThis compound Tartrate2-15 mg/kg, daily oralNot Reported75% at end of 21-day study

Data summarized from a preclinical study presented at the 2017 CSCO conference and a study by Ren Y, et al.[5][7]

Experimental Protocols

Establishment of Patient-Derived Esophageal Cancer Xenografts (PDECX)

This protocol outlines the key steps for establishing PDECX models from fresh patient tumor tissue.

Materials:

  • Fresh esophageal cancer tissue from surgical resection or biopsy

  • Immunodeficient mice (e.g., NOD-SCID, NSG)

  • Sterile surgical instruments

  • Phosphate-buffered saline (PBS)

  • Matrigel (or other extracellular matrix)

  • Anesthesia

  • Animal housing under sterile conditions

Protocol:

  • Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions. The tissue should be transported to the laboratory in a suitable transport medium on ice and processed promptly.

  • Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood clots or necrotic tissue. Mince the tumor into small fragments (approximately 2-3 mm³).

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Subcutaneously implant one to two tumor fragments, often mixed with Matrigel to support initial growth, into the flank of the mouse.[2][8] Orthotopic implantation at the gastroesophageal junction is also possible but is a more complex surgical procedure.[9]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.[8] The tumor can then be processed and re-implanted into new cohorts of mice for expansion.[8]

PDECX Establishment Workflow

PDECX_Workflow Patient Patient with Esophageal Cancer Tumor Tumor Tissue (Surgical Resection/Biopsy) Patient->Tumor Processing Tissue Processing (Mincing) Tumor->Processing Implantation Subcutaneous Implantation into Immunodeficient Mouse (P0) Processing->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring P1 Tumor Reaches ~1000-1500 mm³ (P1) Monitoring->P1 Expansion Tumor Excision and Passaging into New Mice (P2, P3...) P1->Expansion Drug_Study Initiate this compound Efficacy Study Expansion->Drug_Study

Caption: Workflow for establishing and expanding PDECX models.

In Vivo Efficacy Study of this compound in PDECX Models

This protocol describes a typical in vivo efficacy study design.

Materials:

  • Established PDECX-bearing mice with tumor volumes of 100-200 mm³

  • This compound (formulated for oral administration)

  • Vehicle control

  • Gavage needles

  • Calipers for tumor measurement

  • Scale for mouse body weight

Protocol:

  • Animal Randomization: Once tumors in the PDECX cohort reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Treatment Administration:

    • This compound Group: Administer this compound orally once daily at the desired dose (e.g., 2-15 mg/kg).[7]

    • Vehicle Control Group: Administer the vehicle solution orally once daily.

  • Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Record mouse body weight twice weekly as a measure of toxicity.

    • Observe the mice for any clinical signs of distress.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) rate using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treatment group and ΔC is the change in tumor volume in the control group.

    • Tumor regression is noted when the tumor volume is smaller than the initial volume at the start of treatment.

    • Statistically compare the tumor volumes and body weights between the treatment and control groups.

  • Biomarker Analysis: Upon study termination, tumors can be excised for further analysis, such as immunohistochemistry (IHC) for EGFR expression and phosphorylation, or molecular analysis for mutations in relevant signaling pathways.

In Vivo Study Workflow

InVivo_Workflow PDECX_Mice PDECX Mice with Established Tumors Randomization Randomization into Treatment Groups PDECX_Mice->Randomization Treatment Daily Oral Administration (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Analysis Data Analysis and Biomarker Studies Endpoint->Analysis

References

Theliatinib solubility and preparation in DMSO for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the use of Theliatinib (also known as HMPL-309 or Xiliertinib) in preclinical cancer research. This compound is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Chemical Properties and Solubility

This compound is an orally available, ATP-competitive inhibitor of EGFR. It has demonstrated significant activity against both wild-type EGFR and clinically relevant mutant forms.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₅H₂₆N₆O₂[1]
Molecular Weight442.52 g/mol [1]
CAS Number1353644-70-8[1]
Solubility in DMSO47 mg/mL (106.21 mM)[2]

Note: It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]

Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain. This competitive inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/Akt and RAS/MAPK pathways. The blockade of these pathways leads to the inhibition of cell proliferation, survival, and tumor growth.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS EGF EGF (Ligand) EGF->EGFR Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription This compound This compound This compound->EGFR

Caption: this compound inhibits EGFR signaling.

In Vitro Efficacy: IC₅₀ Values

This compound has demonstrated potent inhibitory activity across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro IC₅₀ Values of this compound

Target/Cell LineIC₅₀ (nM)Assay TypeReference
EGFR (wild-type)3Cell-free kinase assay[2]
EGFR (T790M/L858R mutant)22Cell-free kinase assay[2]
A431 (epidermoid carcinoma)80Cell survival assay[1]
H292 (non-small cell lung cancer)58Cell survival assay[1]
FaDu (hypopharyngeal squamous cell carcinoma)354Cell survival assay[1]
A431 (EGF-stimulated EGFR phosphorylation)7Cellular phosphorylation assay[1]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), which can be further diluted for various in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A common stock concentration is 10 mM. To prepare a 10 mM stock solution, dissolve 4.43 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few days), 4°C is acceptable.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

In Vitro Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound-DMSO stock solution

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound from the DMSO stock solution in complete culture medium. It is crucial to maintain a final DMSO concentration below 0.5% in all wells to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of this compound concentration to determine the IC₅₀ value.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound Dilutions incubate_24h->prepare_dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols: In Vivo Efficacy of Theliatinib in a Gastric Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol and representative data for evaluating the in vivo efficacy of Theliatinib, a potent epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor, using a patient-derived xenograft (PDX) model in Non-Obese Diabetic/Severe Combined Immunodeficiency (NOD-SCID) mice.

Introduction

This compound is an orally administered small molecule inhibitor that targets the ATP-binding site of EGFR and HER2, key drivers in many epithelial cancers.[1][2][3] Overexpression or amplification of EGFR and HER2 is correlated with aggressive tumor growth and poor prognosis in various malignancies, including gastric cancer.[4] Preclinical evaluation of novel therapeutic agents like this compound in robust animal models is a critical step in drug development. NOD-SCID mice are profoundly immunodeficient, lacking functional T and B cells, which makes them excellent hosts for human tumor xenografts.[5][6] This document outlines the methodology for establishing a gastric cancer xenograft model and assessing the anti-tumor activity of this compound.

Data Summary

The following tables summarize the representative quantitative data from a hypothetical in vivo efficacy study of this compound in a HER2-positive gastric cancer PDX model.

Table 1: Tumor Growth Inhibition (TGI) in NCI-N87 Gastric Cancer Xenograft Model

Treatment GroupDose (mg/kg, p.o., q.d.)Mean Tumor Volume (mm³) at Day 21 (± SEM)Percent TGI (%)P-value (vs. Vehicle)
Vehicle Control-1542 ± 188--
This compound25815 ± 11247.1<0.01
This compound50430 ± 7572.1<0.001
This compound100198 ± 4587.2<0.0001

p.o., q.d.: oral administration, once daily. SEM: Standard Error of the Mean.

Table 2: Animal Body Weight Changes

Treatment GroupDose (mg/kg, p.o., q.d.)Mean Body Weight Change (%) from Day 0 to Day 21 (± SEM)
Vehicle Control-+ 5.8 ± 1.2
This compound25+ 4.5 ± 1.5
This compound50- 1.2 ± 2.1
This compound100- 5.1 ± 2.8

Modest body weight loss at the highest dose indicates acceptable tolerability.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.

Theliatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 Dimerization PI3K PI3K EGFR_HER2->PI3K Ras Ras EGFR_HER2->Ras This compound This compound This compound->EGFR_HER2 Inhibits (ATP-competitive) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Growth_Factors Growth Factors (e.g., EGF) Growth_Factors->EGFR_HER2

Figure 1: this compound Mechanism of Action.

Experimental_Workflow cluster_prep Preparation Phase cluster_implant Xenograft Implantation cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis Cell_Culture 1. NCI-N87 Cell Culture (HER2-amplified gastric cancer) Implantation 3. Subcutaneous Implantation (5x10^6 cells in Matrigel) Cell_Culture->Implantation Animal_Acclimation 2. NOD-SCID Mice Acclimation (6-8 weeks old, female) Animal_Acclimation->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Until ~150-200 mm³) Implantation->Tumor_Growth Randomization 5. Randomization into Groups (n=8-10 mice/group) Tumor_Growth->Randomization Dosing 6. Daily Oral Gavage (Vehicle or this compound) Randomization->Dosing Monitoring 7. Bi-weekly Monitoring (Tumor Volume & Body Weight) Dosing->Monitoring Euthanasia 8. Euthanasia & Tumor Excision (At Day 21) Monitoring->Euthanasia Analysis 9. Data Analysis (TGI, Statistics) Euthanasia->Analysis

Figure 2: In Vivo Efficacy Study Workflow.

Experimental Protocols

Animal Husbandry
  • Model: Female NOD-SCID mice, 6-8 weeks of age.[5]

  • Supplier: The Jackson Laboratory (Stock No: 001303) or equivalent.

  • Housing: Mice are housed in sterile, individually ventilated cages under specific pathogen-free (SPF) conditions. Standard 12-hour light/dark cycles are maintained.

  • Diet: Autoclavable rodent chow and sterile water are provided ad libitum.

  • Acclimation: Animals are acclimated for a minimum of one week prior to experimental manipulation.

Cell Culture and Xenograft Implantation
  • Cell Line: NCI-N87 human gastric carcinoma cell line (HER2-amplified).

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Implantation:

    • Harvest NCI-N87 cells during the logarithmic growth phase and assess viability using trypan blue exclusion (>95% viability required).

    • Resuspend cells in sterile, serum-free medium at a concentration of 5 x 10⁷ cells/mL.

    • Mix the cell suspension 1:1 (v/v) with Matrigel® Basement Membrane Matrix on ice.

    • Subcutaneously inject 0.1 mL of the cell/Matrigel suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

Treatment Protocol
  • Tumor Monitoring: Tumor dimensions are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2 .

  • Group Assignment: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group).

  • Drug Formulation: this compound is formulated daily in a vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

  • Administration: this compound or vehicle is administered once daily via oral gavage (p.o.) at a volume of 10 mL/kg for 21 consecutive days.[7] Animal body weights are recorded twice weekly as a measure of general health and drug toxicity.

Efficacy Evaluation and Endpoint
  • Primary Endpoint: The primary efficacy endpoint is tumor growth inhibition (TGI) at the end of the 21-day treatment period.

  • TGI Calculation: TGI is calculated using the formula: % TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100 .

  • Study Termination: The study is concluded on Day 21. Mice are euthanized via CO₂ asphyxiation followed by cervical dislocation. Tumors are excised, weighed, and may be processed for further pharmacodynamic or histological analysis.

  • Statistical Analysis: Statistical significance between the treated groups and the vehicle control group is determined using a one-way ANOVA followed by Dunnett's multiple comparisons test. A p-value of <0.05 is considered statistically significant.

Conclusion

This compound demonstrates significant, dose-dependent anti-tumor efficacy in a HER2-positive gastric cancer xenograft model established in NOD-SCID mice. The compound was well-tolerated at efficacious doses, as indicated by minimal changes in animal body weight. These results support the therapeutic potential of this compound in cancers driven by EGFR/HER2 signaling and provide a strong rationale for further clinical investigation. The protocols described herein offer a robust framework for the in vivo evaluation of tyrosine kinase inhibitors in immunodeficient mouse models.

References

Application Note: Analysis of Theliatinib-Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Theliatinib (HMPL-309) is a novel, orally available, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Aberrant EGFR signaling is a key driver in the proliferation and survival of various cancer cells, making it a critical target for anti-cancer therapies.[1] Inhibition of EGFR signaling can lead to cell cycle arrest and induction of apoptosis.[1][2] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis in cancer cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[3][4]

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable or early apoptotic cells.[3] However, in late-stage apoptosis and necrosis, membrane integrity is lost, allowing PI to enter the cell and stain the nucleus.[3] By using both Annexin V and PI, we can distinguish between different cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Data Presentation

The following tables summarize hypothetical quantitative data from a dose-response and time-course experiment evaluating the effect of this compound on a cancer cell line (e.g., A549, a non-small cell lung cancer line with EGFR expression).

Table 1: Dose-Dependent Effect of this compound on Apoptosis Induction (48h Treatment)

This compound Conc. (nM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1085.6 ± 3.58.1 ± 1.26.3 ± 0.9
5062.3 ± 4.225.4 ± 2.812.3 ± 1.5
10040.1 ± 3.842.5 ± 3.117.4 ± 2.2
50015.7 ± 2.955.8 ± 4.528.5 ± 3.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Apoptosis Induction with 100 nM this compound

Time (hours)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
096.1 ± 1.82.1 ± 0.31.8 ± 0.2
1288.4 ± 2.57.5 ± 1.14.1 ± 0.6
2465.7 ± 3.924.8 ± 2.59.5 ± 1.3
4840.1 ± 3.842.5 ± 3.117.4 ± 2.2
7225.3 ± 3.148.2 ± 3.726.5 ± 2.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • Cell culture flasks/plates

Protocol for Apoptosis Assay by Flow Cytometry
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment (e.g., 2 x 10⁵ cells/well).

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or with a fixed concentration for different time points (e.g., 0, 12, 24, 48, 72 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.

  • Cell Harvesting:

    • For each time point and condition, carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells once with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.[5]

  • Annexin V and PI Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[6]

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[5]

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[5]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[6]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

    • Add 5 µL of Propidium Iodide (PI) staining solution.[6]

    • Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.[5]

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

Signaling Pathway

This compound, as an EGFR inhibitor, is expected to induce apoptosis by blocking key survival signaling pathways. Inhibition of EGFR prevents its autophosphorylation and the subsequent activation of downstream pathways like the PI3K/AKT and RAS/MAPK pathways. This leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic proteins (e.g., Bax, Bak), ultimately resulting in caspase activation and programmed cell death.[8][9]

Theliatinib_Apoptosis_Pathway cluster_membrane Plasma Membrane EGFR EGFR PI3K_AKT PI3K/AKT Pathway (Survival) EGFR->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway (Proliferation) EGFR->RAS_MAPK Activation This compound This compound This compound->EGFR Inhibition Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) PI3K_AKT->Bcl2 Upregulation RAS_MAPK->Bcl2 Upregulation Pro_apoptotic Pro-apoptotic Proteins (Bax, Bak) Bcl2->Pro_apoptotic Inhibition Caspases Caspase Activation Pro_apoptotic->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow

The overall workflow for assessing this compound-induced apoptosis involves cell culture, treatment, staining, and analysis.

Flow_Cytometry_Workflow A 1. Seed Cells (e.g., A549) B 2. Treat with this compound (Dose-response or Time-course) A->B C 3. Harvest Cells (Adherent + Floating) B->C D 4. Wash with PBS C->D E 5. Resuspend in 1X Binding Buffer D->E F 6. Stain with Annexin V-FITC E->F G 7. Stain with Propidium Iodide (PI) F->G H 8. Analyze by Flow Cytometry G->H I 9. Data Analysis (Quantify Apoptotic Populations) H->I

Caption: Experimental workflow for flow cytometry analysis.

References

Troubleshooting & Optimization

Theliatinib Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Theliatinib. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (also known as HMPL-309 or Xiliertinib) is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Like many small molecule kinase inhibitors, this compound is a lipophilic compound with poor solubility in aqueous solutions, which can pose significant challenges for its use in in vitro and in vivo experimental systems.[3] Achieving a stable and accurate concentration in aqueous buffers is critical for obtaining reliable and reproducible experimental results.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound exhibits high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO). It is sparingly soluble in aqueous solutions. The reported solubility in DMSO is sufficient for preparing concentrated stock solutions.

SolventReported SolubilityMolar Concentration (MW: 442.51 g/mol )
DMSO 47 mg/mL[1][4]~106.21 mM[1][4]
Aqueous Buffer (Neutral pH) Sparingly soluble / Very lowNot well quantified, but expected to be low

Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium. What happened?

A3: This is a common issue known as solvent-shifting precipitation. This compound is highly soluble in 100% DMSO but becomes poorly soluble when the concentration of the aqueous component (your buffer or medium) increases significantly. When the DMSO stock is diluted, the solvent environment changes from being predominantly organic to predominantly aqueous, causing the compound to fall out of solution.

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cellular toxicity. While tolerance varies between cell lines, a general guideline is to keep the final DMSO concentration at or below 0.5%.[1][3] For sensitive or primary cell lines, a concentration below 0.1% is recommended.[1][2] It is always best practice to include a vehicle control (medium with the same final DMSO concentration as your experimental wells) to account for any solvent effects.[4]

DMSO ConcentrationGeneral Recommendation
< 0.1% Considered safe for most cell lines, including sensitive ones.[1][2][4]
0.1% - 0.5% Generally tolerated by many robust, immortalized cell lines.[1][2]
> 0.5% Increased risk of cytotoxicity and off-target effects.[3]
> 1.0% Often toxic and can compromise cell membrane integrity.[1][4]

Troubleshooting Guides

Issue 1: Preparing a Concentrated Stock Solution

Problem: Difficulty dissolving the powdered this compound.

Solution Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM). Using fresh DMSO is important as it can absorb moisture, which reduces solubility.[1]

  • Dissolution: Vortex the solution vigorously. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[4] Visually inspect the solution to ensure there are no solid particulates.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1]

Issue 2: Precipitation in Aqueous Medium During Dilution

Problem: this compound precipitates out of solution when preparing working concentrations for cell-based assays.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow to troubleshoot and mitigate precipitation issues when diluting a DMSO stock of this compound into an aqueous buffer or cell culture medium.

G Troubleshooting Workflow for Aqueous Dilution cluster_start cluster_process cluster_outcomes cluster_troubleshoot start Start: This compound in DMSO Stock prep Prepare Working Solution: Dilute stock directly into aqueous medium/buffer start->prep observe Observe Solution prep->observe clear Outcome: Clear Solution Proceed with Experiment observe->clear No precip Outcome: Precipitation (Cloudy/Particulates) observe->precip Yes ts_title Troubleshooting Steps precip->ts_title step1 1. Lower Final Concentration Is the target concentration too high? ts_title->step1 step2 2. Use Serial Dilution Create an intermediate dilution in medium with higher serum or protein. step1->step2 step3 3. Adjust pH (if applicable) Is the buffer pH neutral or basic? Acidic pH may improve solubility. step2->step3 step4 4. Check Final DMSO % Is it well below 0.5%? Increase stock concentration if needed. step3->step4 step4->prep Retry with adjustments

Caption: Workflow for troubleshooting this compound precipitation.

Detailed Methodologies:

  • Method 1: Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, make an intermediate dilution of your DMSO stock in a small volume of complete culture medium (containing serum, which can help stabilize the compound). Mix well, and then add this intermediate dilution to your final volume of medium.

  • Method 2: pH Adjustment (for buffer systems): Like other tyrosine kinase inhibitors, this compound's solubility is likely pH-dependent, with greater solubility at a lower pH.[5][6] If you are working with a purified protein in a buffer system, consider performing the assay at a slightly acidic pH (e.g., pH 6.0-6.5) if the protein's activity is not compromised. This is generally not feasible for cell culture experiments, which require physiological pH (~7.4).

  • Method 3: Increase Stock Concentration: To keep the final DMSO percentage low while achieving the desired this compound concentration, you may need to use a more concentrated DMSO stock solution (e.g., 20-40 mM instead of 10 mM). This allows you to add a smaller volume of the stock to your aqueous medium.

This compound's Mechanism of Action

This compound is an ATP-competitive inhibitor of the EGFR. It binds to the ATP-binding site in the kinase domain of the receptor, preventing autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and migration.

G cluster_membrane cluster_cytoplasm cluster_nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation This compound This compound This compound->EGFR Inhibits Ras Ras P->Ras Activates PI3K PI3K P->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

References

Theliatinib Off-Target Effects: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Theliatinib (also known as Xiliertinib or HMPL-309) is an investigational compound whose clinical development has been discontinued. Comprehensive, publicly available data on its off-target kinase selectivity profile is limited. This technical support center provides guidance based on available information and general principles of tyrosine kinase inhibitor (TKI) research to assist scientists in interpreting their experimental results.

Introduction

This compound is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] While designed for high selectivity, like most kinase inhibitors, it may exhibit off-target activities that can influence experimental outcomes in cancer cell lines. Understanding these potential off-target effects is crucial for the accurate interpretation of preclinical data. This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to aid researchers in navigating potential challenges related to this compound's specificity.

On-Target Activity of this compound

The primary target of this compound is EGFR. Its inhibitory activity against wild-type and a common mutant form of EGFR is summarized below.

TargetInhibition MetricValueReference
Wild-Type EGFRKi0.05 nM[2][3]
Wild-Type EGFRIC503 nM[2][3]
EGFR T790M/L858R MutantIC5022 nM[2][3]

Frequently Asked Questions (FAQs)

Q1: My cancer cell line does not express high levels of EGFR, yet I observe a significant cytotoxic effect with this compound. Could this be due to off-target effects?

A1: Yes, this is a plausible explanation. If the observed cellular phenotype (e.g., apoptosis, cell cycle arrest) cannot be directly attributed to the inhibition of EGFR signaling, it is important to consider off-target activities. This compound has been reported to have greater than 50-fold selectivity for EGFR compared to other kinases, which implies the existence of off-target interactions, albeit at higher concentrations.[2][3] We recommend performing a kinase selectivity screen to identify potential off-target kinases that are expressed in your cell line.

Q2: I am seeing paradoxical activation of a signaling pathway downstream of EGFR after this compound treatment. What could be the cause?

A2: This could be due to a number of factors. One possibility is the inhibition of a negative regulator kinase in a different pathway, leading to the indirect activation of the pathway you are observing. Another possibility is a feedback mechanism within the signaling network of your specific cell line model. We advise mapping the signaling cascade using phosphoproteomics or Western blot analysis of key signaling nodes to elucidate the mechanism.

Q3: How can I confirm that the observed phenotype in my experiments is due to an off-target effect of this compound?

A3: To confirm an off-target effect, you can employ several strategies:

  • Rescue Experiments: If you hypothesize that this compound is inhibiting a specific off-target kinase, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

  • Use of Structurally Unrelated Inhibitors: Test if inhibitors of the putative off-target kinase, which are structurally different from this compound, can replicate the observed phenotype.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the suspected off-target kinase and see if this phenocopies the effect of this compound treatment.

Q4: Are there any known off-target kinases for this compound?

A4: Specific, publicly disclosed kinase panel data for this compound is not available. While it is described as highly selective for EGFR, the identities of the kinases that are inhibited at higher concentrations have not been detailed in the available literature. Therefore, researchers should consider performing their own kinase profiling experiments if off-target effects are suspected.

Troubleshooting Guide

Issue Possible Cause (Off-Target Related) Recommended Action
Unexpectedly high toxicity in a cell line with low EGFR expression. This compound may be inhibiting a kinase essential for the survival of that specific cell line.Perform a dose-response curve to determine the IC50. If the potency is high, consider a broad-spectrum kinase inhibitor screen to identify potential off-targets.
Inconsistent results between different cancer cell lines. Cell lines may have different expression profiles of off-target kinases, leading to varied responses.Characterize the expression levels of potential off-target kinases (if identified) in your panel of cell lines.
Activation of a resistance pathway. Inhibition of an off-target kinase could trigger a feedback loop that activates a compensatory signaling pathway, leading to drug resistance.Investigate the activation status of known resistance pathways (e.g., MET, AXL) using phospho-specific antibodies.
Phenotype does not correlate with EGFR inhibition. The observed biological effect is mediated by an off-target of this compound.Utilize a genetic approach (e.g., EGFR knockout/knockdown) to confirm if the phenotype is independent of EGFR.

Experimental Protocols

Protocol: In Vitro Kinase Selectivity Profiling

This protocol outlines a general method for determining the kinase selectivity profile of this compound.

Objective: To identify the on- and off-target kinases of this compound and quantify its inhibitory potency against them.

Materials:

  • This compound

  • Recombinant human kinases (a panel of representative kinases from different families)

  • Appropriate kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay (Promega) or similar kinase activity assay system

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used for the IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the recombinant kinase to each well.

    • Add the this compound dilutions to the appropriate wells. Include a DMSO-only control.

    • Add the specific peptide substrate for each kinase.

  • Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinases (usually 30°C) for a specified period (e.g., 60 minutes).

  • Detection of Kinase Activity: Stop the reaction and measure the remaining ATP using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to convert ADP to ATP, followed by the addition of Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percent inhibition of kinase activity for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K OffTarget Off-Target Kinase (e.g., SRC Family Kinase) STAT3 STAT3 OffTarget->STAT3 This compound This compound This compound->EGFR Inhibition (On-Target) This compound->OffTarget Inhibition (Off-Target) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3_act p-STAT3 STAT3->STAT3_act Migration Cell Migration & Invasion STAT3_act->Migration

Caption: Hypothetical signaling pathways affected by this compound.

G A Observe Unexpected Phenotype in Cancer Cell Line B Is the phenotype consistent with EGFR inhibition? A->B C On-Target Effect B->C Yes D Hypothesize Off-Target Effect B->D No E Perform Kinase Selectivity Profiling D->E F Identify Potential Off-Target Kinase(s) E->F G Validate Off-Target(s) using: - Orthogonal Inhibitors - Genetic Approaches (siRNA/CRISPR) - Rescue Experiments F->G H Confirmed Off-Target Mediated Phenotype G->H

Caption: Experimental workflow for investigating potential off-target effects.

References

Technical Support Center: Theliatinib Resistance in EGFR-Mutant Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Theliatinib in EGFR-mutant cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as HMPL-309) is a potent, orally available, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It is designed to have a strong affinity for both wild-type EGFR and certain mutant forms.[4] Pre-clinical studies have shown its activity against EGFR wild-type and EGFR-resistant tumors.[3]

Q2: My EGFR-mutant cancer cells are showing decreased sensitivity to this compound. What are the potential resistance mechanisms?

A2: While specific research on acquired resistance to this compound in EGFR-mutant lung cancer cells is limited, based on studies with other EGFR tyrosine kinase inhibitors (TKIs), potential resistance mechanisms can be broadly categorized as:

  • On-target alterations: Secondary mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, can emerge. This compound has shown activity against the EGFR T790M/L858R double mutant, but other EGFR mutations could potentially confer resistance.[5]

  • Bypass pathway activation: Upregulation of alternative signaling pathways can compensate for EGFR inhibition. Key examples include:

    • MET Receptor Tyrosine Kinase Amplification: Increased MET signaling can reactivate downstream pathways like PI3K/AKT and MAPK, bypassing EGFR blockade.[5][6]

    • HER2 (ERBB2) Amplification: Overexpression of HER2 can lead to heterodimerization with EGFR or other HER family members, sustaining downstream signaling.

    • FGFR1 Overexpression: Increased expression of Fibroblast Growth Factor Receptor 1 has been associated with diminished this compound efficacy in preclinical models.[5]

  • Downstream signaling alterations: Mutations or activation of components downstream of EGFR can lead to constitutive signaling, rendering EGFR inhibition ineffective.

    • PI3K/AKT/mTOR Pathway Activation: Mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN can lead to constitutive activation of this critical survival pathway.[5][7][8]

Q3: How can I confirm if my this compound-resistant cells have developed a known resistance mechanism?

A3: A multi-step approach is recommended:

  • Sequence the EGFR kinase domain: This will identify any secondary mutations, such as T790M.

  • Assess protein expression and activation of key bypass pathway components: Use Western blotting to check for overexpression and phosphorylation of MET, HER2, and FGFR1.

  • Analyze the PI3K/AKT pathway: Sequence key genes like PIK3CA and assess the phosphorylation status of AKT and downstream effectors like S6 ribosomal protein.

  • Perform a cell viability assay with inhibitors of suspected bypass pathways: For example, if you suspect MET amplification, test the combination of this compound and a MET inhibitor.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Decreased potency (increase in IC50) of this compound in our EGFR-mutant cell line over time. Development of a resistant subpopulation of cells.1. Confirm Resistance: Perform a dose-response curve with this compound to quantify the shift in IC50. 2. Isolate Clones: Use limiting dilution to isolate and expand single-cell clones from the resistant population. 3. Characterize Resistance Mechanisms: In resistant clones, investigate potential mechanisms as described in FAQ Q3 .
Our this compound-resistant cells do not have an EGFR T790M mutation. What should we investigate next? Activation of bypass signaling pathways or downstream mutations.1. Investigate MET Amplification: Perform FISH or qPCR to assess MET gene copy number. Use Western blot to check for MET overexpression and phosphorylation. 2. Examine the PI3K/AKT Pathway: Sequence PIK3CA for activating mutations. Perform Western blot for phosphorylated AKT and PTEN expression. 3. Assess other RTKs: Check for overexpression of HER2 and FGFR1.
We observe MET amplification in our this compound-resistant cells. How can we restore sensitivity? MET-driven bypass of EGFR signaling.1. Combination Therapy: Treat the resistant cells with a combination of this compound and a MET inhibitor (e.g., crizotinib, capmatinib). 2. Confirm Synergy: Use a cell viability assay to determine if the combination is synergistic in inhibiting cell growth.
Our resistant cells show increased phosphorylation of AKT, but no PIK3CA mutation. What could be the cause? Activation of an upstream receptor tyrosine kinase or loss of PTEN.1. Check for PTEN loss: Perform Western blot to assess PTEN protein levels. 2. Screen for RTK activation: Use a phospho-RTK array to identify other activated receptor tyrosine kinases that could be driving PI3K/AKT signaling.

Quantitative Data Summary

Table 1: this compound IC50 Values in EGFR-Mutant and Resistant Models

Cell Line/ModelEGFR StatusResistance MechanismThis compound IC50 (nM)Reference
Enzyme AssayWild-Type EGFR-3[5]
Enzyme AssayEGFR T790M/L858RT790M mutation22[5]
Esophageal PDECXHigh EGFR expressionPI3KCA mutationDiminished efficacy[5]
Esophageal PDECXHigh EGFR expressionFGFR1 overexpressionDiminished efficacy[5]

Note: Data for this compound resistance in EGFR-mutant lung cancer cell lines is currently limited. The table will be updated as more research becomes available.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating this compound-resistant cancer cell lines by continuous exposure to escalating drug concentrations.

Materials:

  • EGFR-mutant cancer cell line (e.g., PC-9, HCC827)

  • Complete cell culture medium

  • This compound (HMPL-309)

  • Dimethyl sulfoxide (DMSO)

  • Cell counting solution (e.g., trypan blue)

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Determine the initial IC50 of this compound: a. Plate the parental EGFR-mutant cells in 96-well plates. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay to determine the IC50 value.

  • Initiate continuous drug exposure: a. Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). b. Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers to a level similar to that of the parental cells.

  • Escalate the this compound concentration: a. Once the cells are growing steadily, increase the this compound concentration by 1.5- to 2-fold. b. Continue to culture the cells until they adapt to the new concentration. c. Repeat this dose escalation process incrementally. This process can take several months.

  • Establish and characterize the resistant cell line: a. Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 1 µM), establish this as the resistant cell line. b. Regularly confirm the resistance phenotype by performing a cell viability assay and comparing the IC50 to the parental cell line. A 5- to 10-fold increase in IC50 is a common benchmark for resistance. c. Cryopreserve aliquots of the resistant cells at different passage numbers. d. Proceed with molecular characterization to identify the resistance mechanism(s).

Protocol 2: Western Blot Analysis of Bypass Signaling Pathways

Materials:

  • Parental and this compound-resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: a. Grow parental and resistant cells to 80-90% confluency. b. Lyse the cells in RIPA buffer on ice. c. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and apply ECL substrate.

  • Detection: a. Image the blot using a chemiluminescence detection system. b. Analyze the band intensities to compare the expression and phosphorylation levels of the target proteins between parental and resistant cells.

Signaling Pathway and Workflow Diagrams

Theliatinib_Resistance_Mechanisms cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response cluster_3 Resistance Mechanisms EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR MET MET MET->PI3K_AKT_mTOR Bypass Activation HER2 HER2 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation This compound This compound This compound->EGFR Inhibition T790M EGFR T790M Mutation T790M->EGFR Reduces this compound binding MET_amp MET Amplification MET_amp->MET Upregulation PIK3CA_mut PIK3CA Mutation PIK3CA_mut->PI3K_AKT_mTOR Constitutive Activation

Caption: Potential resistance mechanisms to this compound in EGFR-mutant cells.

Experimental_Workflow start Start with EGFR-Mutant Parental Cell Line ic50 Determine Initial This compound IC50 start->ic50 culture Continuous Culture with Escalating Doses of This compound ic50->culture resistant_line Establish This compound-Resistant Cell Line culture->resistant_line characterization Molecular Characterization of Resistance resistant_line->characterization egfr_seq EGFR Sequencing (T790M, etc.) characterization->egfr_seq On-Target western Western Blot (MET, p-AKT, etc.) characterization->western Bypass/Downstream fish_qpcr FISH/qPCR (MET Amplification) characterization->fish_qpcr Bypass combination Test Combination Therapies western->combination fish_qpcr->combination

Caption: Workflow for generating and characterizing this compound-resistant cell lines.

Troubleshooting_Logic start Decreased this compound Sensitivity Observed t790m_check EGFR T790M Mutation Present? start->t790m_check met_check MET Amplification or Overexpression? t790m_check->met_check No t790m_positive Consider 3rd Gen. EGFR TKI (if applicable) or Combination Therapy t790m_check->t790m_positive Yes pi3k_check PI3K/AKT Pathway Activated? met_check->pi3k_check No met_positive Combine this compound with MET Inhibitor met_check->met_positive Yes other_rtk Investigate Other Bypass Pathways (HER2, FGFR1) pi3k_check->other_rtk No pi3k_positive Combine this compound with PI3K/AKT Inhibitor pi3k_check->pi3k_positive Yes

Caption: Troubleshooting logic for investigating this compound resistance.

References

Troubleshooting inconsistent results in Theliatinib cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Theliatinib in cell viability assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values for this compound can arise from several factors, often related to experimental variability rather than the compound itself. Here are some common causes and solutions:

  • Cell-Based Variability:

    • Cell Passage Number: Using cells of a high passage number can lead to genetic drift and altered sensitivity to drugs. It is recommended to use cells within a consistent and low passage range for all experiments.

    • Cell Seeding Density: Inconsistent cell numbers seeded per well will lead to significant variations in metabolic activity and, consequently, assay readouts. Ensure accurate and consistent cell counting and seeding. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.

    • Cell Health and Viability: Ensure that the cells are healthy and in the logarithmic growth phase before seeding. Poor cell health can lead to variable responses to this compound.

  • Assay-Specific Variability:

    • Reagent Preparation and Handling: Inconsistent preparation of assay reagents, such as the MTT or CellTiter-Glo reagent, can introduce variability. Prepare fresh reagents as recommended by the manufacturer and ensure proper mixing.

    • Incubation Times: Variations in the incubation time with this compound or the assay reagent can significantly impact the results. Adhere strictly to the optimized incubation times for your specific cell line and assay.

    • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%). Include a solvent control in your experiments.

  • Compound-Related Issues:

    • Compound Stability: Ensure that the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

Q2: I am observing a high background signal in my cell viability assay, even in wells without cells. What could be the reason?

High background signal can be caused by several factors:

  • Media Components: Phenol red in culture media can interfere with colorimetric assays like the MTT assay. Consider using phenol red-free media.

  • Compound Interference: this compound itself might interact with the assay reagents. To test for this, include control wells with this compound and the assay reagent in cell-free media.

  • Contamination: Microbial contamination (e.g., bacteria or yeast) in your cell cultures can metabolize the assay substrates, leading to a false-positive signal. Regularly check your cultures for contamination.

Q3: The viability of my control (untreated) cells is lower than expected. Why might this be happening?

Low viability in control wells can indicate underlying issues with your cell culture or experimental setup:

  • Suboptimal Culture Conditions: Ensure that your cells are cultured in the appropriate medium, with the correct supplements, and under optimal temperature and CO2 conditions.

  • Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outer wells for experimental samples and fill them with sterile PBS or media instead.

  • Over-seeding: Seeding too many cells can lead to nutrient depletion and accumulation of toxic waste products, reducing cell viability over the course of the experiment.

Q4: My colorimetric (e.g., MTT, XTT) and luminescent (e.g., CellTiter-Glo) assays are giving conflicting results for this compound's efficacy. Why the discrepancy?

Different viability assays measure different cellular parameters. Discrepancies can arise because:

  • Mechanism of Action: this compound, as an EGFR inhibitor, primarily affects cell proliferation and survival pathways.

    • Colorimetric assays (MTT, XTT): These assays measure metabolic activity, which may not always directly correlate with cell number, especially if the drug affects mitochondrial function without immediately causing cell death.

    • Luminescent assays (CellTiter-Glo): This assay measures ATP levels, which are a good indicator of metabolically active cells. A decrease in ATP can reflect either cell death or a cytostatic effect (inhibition of proliferation).

  • Timing of Assay: The kinetics of cell death can vary. An early time point might show a decrease in metabolic activity (MTT) before a significant drop in ATP levels (CellTiter-Glo) or loss of membrane integrity.

It is often recommended to use orthogonal assays that measure different aspects of cell health to get a more complete picture of a compound's effect.

Quantitative Data Summary

This compound has demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR) and has shown efficacy in various cancer cell lines.

Cell LineAssay TypeIC50 (nM)Reference
A431EGFR Phosphorylation7[1]
A431Cell Viability80[1]
H292Cell Viability58[1]
FaDuCell Viability354[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and should be optimized for your specific cell line.

Materials:

  • This compound

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Complete cell culture medium

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at the optimal density in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the desired volume of this compound dilutions to the wells.

  • Assay Procedure:

    • After the desired treatment period, equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

Visualizations

This compound Mechanism of Action: EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2/SOS EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits ATP Binding Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_this compound Treat with this compound dilutions incubate_24h->treat_this compound incubate_treatment Incubate for 48-72h treat_this compound->incubate_treatment add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubate_treatment->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Plate (Absorbance or Luminescence) incubate_reagent->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end Troubleshooting_Workflow cluster_cells Cell-Related Issues cluster_assay Assay-Related Issues cluster_compound Compound-Related Issues start Inconsistent Results check_cells Check Cell Culture Conditions (Passage, Density, Health) start->check_cells check_assay Review Assay Protocol (Reagents, Incubation Times) start->check_assay check_compound Verify Compound Integrity (Storage, Dilution) start->check_compound passage High Passage Number? check_cells->passage density Inconsistent Seeding? check_cells->density health Poor Cell Health? check_cells->health reagents Reagent Preparation Error? check_assay->reagents incubation Inconsistent Incubation? check_assay->incubation edge_effect Edge Effects? check_assay->edge_effect degradation Compound Degraded? check_compound->degradation solvent Solvent Toxicity? check_compound->solvent solution Implement Corrective Actions and Repeat Experiment passage->solution density->solution health->solution reagents->solution incubation->solution edge_effect->solution degradation->solution solvent->solution

References

How to minimize Theliatinib precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Theliatinib in cell culture media, with a focus on minimizing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as HMPL-309 or Xiliertinib, is a potent and highly selective epidermal growth factor receptor (EGFR) inhibitor.[1] It functions as an ATP-competitive inhibitor of EGFR, preventing EGFR-mediated signaling pathways that are crucial for cell proliferation and tumor growth.[1] this compound has shown high potency against wild-type EGFR as well as EGFR mutants.[1][2]

Q2: What is the recommended solvent and stock solution concentration for this compound?

A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 47 mg/mL (106.21 mM).[1] It is advisable to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound. For most cell culture experiments, preparing a high-concentration stock solution (e.g., 10 mM in DMSO) is a standard practice.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on cell viability and function.

Q4: How should I store this compound stock solutions?

A4: this compound powder is typically stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.

Troubleshooting Guide: Minimizing this compound Precipitation

Precipitation of small molecule inhibitors like this compound upon addition to aqueous cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshoot and minimize this problem.

Initial Observation: Precipitate Formation

If you observe a precipitate, cloudiness, or crystals in your cell culture medium after adding this compound, consider the following potential causes and solutions.

Potential Cause 1: Poor Aqueous Solubility

This compound, like many kinase inhibitors, has limited solubility in aqueous solutions such as cell culture media. The abrupt change in solvent from DMSO to an aqueous environment can cause the compound to crash out of solution.

Solutions:

  • Serial Dilution in DMSO: Before adding to the culture medium, perform serial dilutions of your high-concentration DMSO stock solution in DMSO to get closer to the final desired concentration. This gradual dilution can help keep the compound in solution when introduced to the aqueous environment.

  • Step-wise Addition to Media: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, try a step-wise dilution. For example, add the DMSO stock to a smaller volume of media first, mix gently, and then add this to the final culture volume.

  • Increase Final DMSO Concentration (with caution): While keeping DMSO levels low is important, a slight increase in the final concentration (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always validate the tolerance of your specific cell line to the chosen DMSO concentration.[1]

  • Sonication: After diluting the this compound stock into the final culture medium, brief sonication in a water bath can sometimes help to redissolve small precipitates. However, be cautious as excessive sonication can degrade the compound or other media components.

Potential Cause 2: High Final Concentration of this compound

The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.

Solutions:

  • Determine the Working Concentration Range: A typical effective concentration range for this compound in cell-based assays is between 0.005 µM and 10 µM.[1] If you are using concentrations at the higher end of this range, precipitation is more likely.

  • Solubility Testing: Before conducting your main experiment, perform a simple solubility test. Prepare your final concentration of this compound in a small volume of cell culture medium and observe for any precipitate formation over time at 37°C.

Potential Cause 3: Interaction with Media Components

Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and contribute to precipitation.

Solutions:

  • Pre-warm Media: Always use pre-warmed (37°C) cell culture medium for dilutions. Adding a cold DMSO stock to warm media can cause a temperature shock, reducing solubility.

  • Serum Concentration: If using serum-free or low-serum media, the solubility of hydrophobic compounds may be reduced. Conversely, high concentrations of certain proteins could also lead to aggregation. If possible, test different serum concentrations to see if it impacts precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of this compound working solutions for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), if required

Procedure:

  • Prepare 10 mM Stock Solution:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.

    • Vortex gently until the powder is completely dissolved.

  • Prepare Intermediate Dilutions in DMSO:

    • Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of intermediate stocks. For example, to achieve a final concentration of 10 µM in your experiment with a 1:1000 dilution (0.1% DMSO), you would need a 10 mM intermediate stock. For a 1 µM final concentration, you would need a 1 mM intermediate stock.

  • Prepare Final Working Solution in Cell Culture Medium:

    • Warm the cell culture medium to 37°C.

    • Add the desired volume of the appropriate DMSO intermediate stock to the pre-warmed medium. For example, add 1 µL of 10 mM this compound stock to 1 mL of medium for a final concentration of 10 µM.

    • Mix immediately by gentle inversion or pipetting. Do not vortex the medium.

  • Visual Inspection:

    • Visually inspect the medium for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.

Protocol 2: Cell Viability Assay with this compound

This protocol provides a general workflow for assessing the effect of this compound on the viability of a cancer cell line (e.g., A431).

Materials:

  • A431 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • Cell viability reagent (e.g., CCK-8, MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed A431 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a series of this compound working solutions at 2x the final desired concentrations in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the 2x this compound working solutions to the respective wells. This will result in a 1x final concentration.

    • Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C and 5% CO2.[1]

  • Cell Viability Assessment:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Data Presentation

Table 1: this compound Solubility and Stock Solution Parameters

ParameterValueReference
Solvent Dimethyl sulfoxide (DMSO)[1]
Solubility in DMSO 47 mg/mL (106.21 mM)[1]
Recommended Stock Conc. 10 mMStandard Practice
Storage of Powder -20°CStandard Practice
Storage of Stock Solution -80°C (in aliquots)Standard Practice

Table 2: Troubleshooting Summary for this compound Precipitation

IssuePotential CauseRecommended Action
Precipitate upon dilution Poor aqueous solubilityPerform serial dilutions in DMSO first; use pre-warmed media.
Cloudiness at high conc. Exceeding solubility limitDetermine the solubility limit in your media; use lower concentrations if possible.
Inconsistent results Compound precipitationVisually inspect for precipitate before adding to cells; prepare fresh dilutions for each experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_troubleshooting Troubleshooting prep_stock Prepare 10 mM this compound stock in anhydrous DMSO prep_intermediate Perform serial dilutions in DMSO prep_stock->prep_intermediate prep_working Dilute to final concentration in pre-warmed cell culture medium prep_intermediate->prep_working check_precipitate Precipitate Observed? prep_working->check_precipitate seed_cells Seed cells in 96-well plate add_drug Add this compound working solutions to cells seed_cells->add_drug incubate Incubate for 48 hours add_drug->incubate measure_viability Assess cell viability incubate->measure_viability action_node action_node check_precipitate->add_drug No action_sonicate Briefly sonicate media check_precipitate->action_sonicate Yes action_dilute Optimize dilution protocol check_precipitate->action_dilute Yes action_lower_conc Consider lower concentration check_precipitate->action_lower_conc Yes

Caption: Experimental workflow for using this compound in cell culture, including preparation, assay, and troubleshooting steps.

signaling_pathway This compound This compound EGFR EGFR This compound->EGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Simplified signaling pathway showing this compound's inhibition of EGFR and its downstream effects.

References

Addressing reduced Theliatinib activity due to DMSO degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues with reduced Theliatinib activity, with a focus on degradation in its common solvent, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By binding to the ATP pocket of the EGFR kinase domain, this compound blocks the phosphorylation of EGFR and subsequent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.[2][][4][5]

Q2: My this compound is showing lower than expected activity in my experiments. What are the potential causes?

Reduced this compound activity can stem from several factors:

  • Compound Degradation: this compound, like many small molecules, can degrade over time, especially when in solution. The stability of this compound in DMSO can be compromised by factors such as improper storage, water contamination, and repeated freeze-thaw cycles.[6][7]

  • Improper Storage: Both the solid compound and its DMSO stock solution have specific storage requirements. Failure to adhere to these can lead to degradation.[8][9]

  • DMSO Quality: The purity and water content of the DMSO used as a solvent are critical. Water in DMSO can promote hydrolysis of the compound.[6][10]

  • Experimental Conditions: Variations in your assay, such as cell line differences, passage number, and final DMSO concentration in the culture medium, can all influence the apparent activity of the inhibitor.[11][12]

Q3: How should I properly store this compound?

For optimal stability, follow these storage guidelines:

  • Solid this compound: Store the powder at -20°C.[9]

  • This compound in DMSO: Prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[8][9] Once an aliquot is thawed, it is recommended to use it promptly and discard any unused portion.

Q4: Can I reuse a thawed aliquot of this compound in DMSO?

It is strongly recommended to avoid repeated freeze-thaw cycles of this compound in DMSO.[8][9] Each cycle can introduce moisture and increase the chance of degradation. It is best practice to prepare single-use aliquots.

Troubleshooting Reduced this compound Activity

This guide will help you systematically troubleshoot and resolve issues of decreased this compound potency in your experiments.

Step 1: Verify Storage and Handling Procedures

Before investigating compound degradation, ensure that your storage and handling protocols are optimal.

  • Confirm Storage Conditions: Double-check that your solid this compound is stored at -20°C and your DMSO stock solutions are stored at -80°C.

  • Review Aliquoting and Thawing: Ensure you are using single-use aliquots to avoid freeze-thaw cycles. When thawing, allow the vial to come to room temperature before opening to minimize condensation.

  • Check DMSO Quality: Use only high-purity, anhydrous DMSO for preparing your stock solutions. If your DMSO has been opened for a long time, consider using a fresh bottle.

Step 2: Assess this compound Stock Solution Integrity

If you suspect your this compound stock solution has degraded, you can perform a quality control experiment.

Experimental Protocol: Bio-Assay for this compound Activity

This protocol uses a cell-based assay to compare the activity of your current this compound stock solution with a freshly prepared solution from solid compound.

Objective: To determine if the reduced activity is due to degradation of the this compound stock solution.

Materials:

  • Your current this compound DMSO stock solution.

  • A fresh vial of solid this compound.

  • High-purity, anhydrous DMSO.

  • A cancer cell line known to be sensitive to this compound (e.g., A431, H292, or another EGFR-dependent line).

  • Cell culture medium and supplements.

  • Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Multi-well plates (96-well is common).

Procedure:

  • Prepare a Fresh this compound Stock Solution: Carefully weigh out a small amount of solid this compound and dissolve it in fresh, anhydrous DMSO to create a new 10 mM stock solution.

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.

  • Prepare Serial Dilutions:

    • Create a series of dilutions from both your current and freshly prepared this compound stock solutions. It is best to perform initial dilutions in DMSO before further dilution in culture medium.

    • The final concentrations in the cell culture should cover a range that will generate a full dose-response curve (e.g., from 1 nM to 10 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as your treated wells).

  • Treat Cells: Remove the old medium from the cells and add the medium containing the different concentrations of this compound (from both old and new stocks) and the vehicle control.

  • Incubate: Incubate the plate for a period appropriate for your cell line and assay (typically 48-72 hours).

  • Assess Cell Viability: Perform your chosen cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the dose-response curves for both the old and new this compound stocks.

    • Calculate the IC50 value for each curve.

Interpreting the Results:

  • Significant Shift in IC50: If the IC50 value of your old stock is significantly higher than that of the fresh stock, it is a strong indication that your old stock has degraded.

  • No Significant Difference: If the IC50 values are comparable, the issue may lie with your experimental setup or the cell line itself.

Step 3: Consider Other Experimental Variables

If your this compound stock appears to be active, investigate other potential sources of variability in your assay.

  • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been in culture for an excessive number of passages, which can lead to phenotypic drift.

  • Assay Conditions: Inconsistencies in cell seeding density, incubation times, and reagent preparation can all contribute to variability.

  • DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).[9]

Data on Compound Stability in DMSO

Table 1: General Stability of Compounds in DMSO Solution

Storage Condition Duration Percentage of Stable Compounds Reference
4°C in DMSO/water (90/10) 2 years 85% [7][13]
40°C (accelerated stability) 15 weeks Most compounds stable [6][10]
Room Temperature 5 months No significant loss [6][10]

| -15°C with 11 freeze-thaw cycles | N/A | No significant loss |[6][10] |

Note: "Stable" is often defined as >85-90% of the initial compound remaining as determined by LC-MS.

This compound Activity Data

For reference, below are some reported IC50 values for this compound in different contexts.

Table 2: Reported IC50 Values for this compound

Target/Cell Line IC50 (nM) Assay Type Reference
Wild-type EGFR (enzyme) 3 Kinase Assay [1]
EGFR T790M/L858R mutant (enzyme) 22 Kinase Assay [1]
A431 cells 80 Cell Viability [1]
H292 cells 58 Cell Viability [1]

| FaDu cells | 354 | Cell Viability |[1] |

Note: IC50 values can vary between different studies and experimental conditions.[12][14][15]

Visual Guides

EGFR Signaling Pathway and this compound's Point of Intervention

EGFR_Signaling_Pathway EGFR Signaling and this compound Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K Activation Ras Ras EGFR->Ras Activation This compound This compound This compound->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Binds to Kinase Domain Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: this compound inhibits the EGFR signaling cascade.

Troubleshooting Workflow for Reduced this compound Activity

Troubleshooting_Workflow Troubleshooting Reduced this compound Activity Start Reduced Activity Observed Check_Storage Verify Storage Conditions (-20°C solid, -80°C stock) Start->Check_Storage Check_Handling Review Handling Procedures (Single-use aliquots, proper thawing) Check_Storage->Check_Handling Perform_QC Perform QC Bio-Assay (Compare old vs. fresh stock) Check_Handling->Perform_QC Degradation_Suspected Degradation Suspected? Perform_QC->Degradation_Suspected Discard_Stock Discard Old Stock Use Fresh Stock Degradation_Suspected->Discard_Stock Yes Investigate_Assay Investigate Assay Variables (Cells, reagents, DMSO conc.) Degradation_Suspected->Investigate_Assay No Resolved Issue Resolved Discard_Stock->Resolved Investigate_Assay->Resolved If resolved Contact_Support Contact Technical Support Investigate_Assay->Contact_Support If unresolved

Caption: A step-by-step guide to troubleshooting this compound activity.

Potential Causes of Reduced this compound Activity

Causes_Reduced_Activity Potential Causes of Reduced this compound Activity cluster_Compound Compound-Related Issues cluster_Solvent Solvent-Related Issues cluster_Assay Assay-Related Issues Reduced_Activity Reduced this compound Activity Degradation Chemical Degradation Reduced_Activity->Degradation DMSO_Quality Poor DMSO Quality Reduced_Activity->DMSO_Quality Cell_Line Cell Line Variability Reduced_Activity->Cell_Line Experimental_Conditions Inconsistent Conditions Reduced_Activity->Experimental_Conditions Final_DMSO_Conc High Final DMSO % Reduced_Activity->Final_DMSO_Conc Improper_Storage Improper Storage Improper_Storage->Degradation Freeze_Thaw Repeated Freeze-Thaw Freeze_Thaw->Degradation Water_Contamination Water Contamination Water_Contamination->Degradation

Caption: Factors contributing to decreased this compound efficacy.

References

Technical Support Center: Overcoming Theliatinib Resistance in Esophageal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Theliatinib resistance in esophageal cancer models.

Frequently Asked Questions (FAQs)

Q1: My esophageal cancer cell line/patient-derived xenograft (PDX) model, which has high EGFR expression, is showing primary resistance to this compound. What are the possible reasons?

A1: Primary resistance to this compound in EGFR-overexpressing esophageal cancer models can be attributed to several factors:

  • Co-existing Genetic Alterations: The presence of mutations in genes such as PIK3CA or overexpression of receptor tyrosine kinases like FGFR1 can lead to diminished efficacy of this compound.[1][2][3] These alterations can activate downstream signaling pathways, bypassing the EGFR blockade induced by this compound.

  • Low EGFR Gene Amplification: While high EGFR protein expression is a good predictive marker for this compound sensitivity, models with both EGFR gene amplification and protein overexpression show the most robust response, including significant tumor regression.[2][3] Models with high protein expression but without gene amplification might exhibit a less pronounced response.[2]

  • Tumor Microenvironment Influence: The tumor microenvironment (TME) plays a crucial role in drug resistance.[4] Crosstalk between cancer cells and components of the TME can activate alternative survival pathways, reducing the effectiveness of targeted therapies.

Q2: My esophageal cancer model initially responded to this compound, but has now developed acquired resistance. What are the potential underlying mechanisms?

A2: Acquired resistance to EGFR inhibitors like this compound is a common clinical and experimental challenge. Potential mechanisms include:

  • Activation of Bypass Signaling Pathways: Similar to primary resistance, the activation of alternative signaling pathways is a key mechanism. This can involve the upregulation of other receptor tyrosine kinases (e.g., FGFR) or activation of downstream pathways like PI3K/Akt/mTOR.[4]

  • Emergence of Cancer Stem-like Cells (CSCs): A subset of tumor cells with stem-like properties can be inherently resistant to therapy and can repopulate the tumor after initial treatment. These CSCs in esophageal cancer are associated with resistance to various therapies.[4][5] Epithelial-mesenchymal transition (EMT) is a critical process for the generation and maintenance of these CSCs.[6]

  • Autophagy: Targeted therapies can induce autophagy, a cellular process of self-digestion, which can promote cell survival under stress and contribute to drug resistance.[7]

Q3: What are the recommended initial steps to investigate this compound resistance in my experimental model?

A3: To investigate this compound resistance, a systematic approach is recommended:

  • Confirm EGFR Expression and Amplification: Re-verify the EGFR protein expression levels (e.g., by immunohistochemistry or Western blot) and gene amplification status (e.g., by FISH or qPCR) in your resistant models.

  • Screen for Co-existing Mutations: Perform genetic sequencing to identify potential mutations in key cancer-related genes, particularly PIK3CA, KRAS, and BRAF, and assess for FGFR1 overexpression.[2][3]

  • Analyze Key Signaling Pathways: Use techniques like Western blotting to examine the activation status (i.e., phosphorylation) of key proteins in the EGFR downstream signaling pathways, such as Akt, mTOR, and ERK, both before and after this compound treatment.

  • Evaluate CSC Markers: Assess the expression of cancer stem-like cell markers (e.g., CD44) to determine if there is an enrichment of a CSC population in the resistant models.[6]

Troubleshooting Guides

Problem 1: Unexpectedly high IC50 value for this compound in an EGFR-overexpressing esophageal cancer cell line.
Possible Cause Suggested Solution
PIK3CA mutation or PTEN loss Sequence the PIK3CA and PTEN genes. If a mutation is present, consider combination therapy with a PI3K inhibitor.
FGFR1 overexpression Assess FGFR1 expression levels by qPCR or Western blot. If overexpressed, test the efficacy of combining this compound with an FGFR inhibitor.[4]
YAP1 activation Evaluate the expression and localization of YAP1. Consider using a YAP1 inhibitor, such as Verteporfin, in combination with this compound.[4]
Cell culture artifacts Ensure consistent cell culture conditions and passage number. Authenticate the cell line.
Problem 2: Tumor regrowth in a PDX model after an initial positive response to this compound.
Possible Cause Suggested Solution
Acquired resistance through bypass pathway activation Harvest the relapsed tumor and perform molecular profiling (sequencing, phospho-proteomics) to identify activated pathways.
Enrichment of a cancer stem-like cell population Analyze the relapsed tumor for CSC markers (e.g., CD44).[6] Consider a combination therapy targeting CSCs.
Insufficient drug exposure Verify the dosing and administration schedule of this compound.

Quantitative Data Summary

Table 1: this compound Efficacy in Esophageal Cancer Patient-Derived Xenograft (PDX) Models

PDX ModelEGFR Expression (IHC H-score)EGFR Gene AmplificationOther AlterationsThis compound Treatment Outcome
Model A>250YesNone>30% tumor volume decrease[1]
Model B>250NoNone67% - 100% tumor growth inhibition[1]
Model C<200NoNoneNot significant tumor growth inhibition[1]
Model DHighYesPIK3CA mutationDiminished efficacy[2][3]
Model EHighNoFGFR1 overexpressionDiminished efficacy[2][3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed esophageal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Theliatinib_Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS FGFR1 FGFR1 FGFR1->PI3K Bypass Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, EMT mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation YAP1 YAP1 YAP1->EGFR Upregulates YAP1->Proliferation Promotes This compound This compound This compound->EGFR Inhibits Note Resistance Mechanisms: - FGFR1 Overexpression - PIK3CA Mutation - YAP1 Activation

Caption: Signaling pathways involved in this compound action and resistance.

Experimental_Workflow cluster_characterization Molecular Characterization cluster_hypothesis Hypothesis Generation cluster_validation Therapeutic Strategy Validation start This compound-Resistant Esophageal Cancer Model western Western Blot (p-EGFR, p-Akt, etc.) start->western seq DNA/RNA Sequencing (PIK3CA, FGFR1, etc.) start->seq ihc IHC/IF (EGFR, Ki67, etc.) start->ihc bypass Bypass Pathway Activation? western->bypass seq->bypass csc CSC Enrichment? ihc->csc combo_pi3k This compound + PI3K inhibitor bypass->combo_pi3k combo_fgfr This compound + FGFR inhibitor bypass->combo_fgfr combo_csc This compound + CSC-targeting agent csc->combo_csc outcome Overcoming Resistance combo_pi3k->outcome combo_fgfr->outcome combo_csc->outcome

Caption: Workflow for investigating and overcoming this compound resistance.

References

Theliatinib stability and storage conditions for long-term use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and long-term storage of Theliatinib. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: this compound in its solid (powder) form is stable for up to three years when stored at -20°C.[1][2] To ensure maximum stability, keep the container tightly sealed and protected from light.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: For long-term storage of this compound in a solvent, it is recommended to store aliquots at -80°C, where it can be kept for up to one year.[1][2] For shorter-term storage, solutions can be kept at -20°C for up to one month.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2] For frequent use, a solution can be stored at 4°C for over a week.[1]

Q3: What is the recommended solvent for dissolving this compound?

A3: The recommended solvent for this compound is Dimethyl sulfoxide (DMSO).[1][2] When preparing a stock solution, sonication may be necessary to achieve complete dissolution.[1] It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[2]

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to protect this compound from direct sunlight.[3] Store both the powder and solutions in light-protecting containers, such as amber vials.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3] Avoid using these substances in your experimental setup where they might come into direct contact with this compound.

Q6: What should I do if I observe precipitation in my this compound solution after thawing?

A6: If you observe precipitation, gently warm the solution and sonicate until the precipitate redissolves. To prevent this, ensure that you are not exceeding the solubility limit and consider preparing a more dilute stock solution if the issue persists. Always use fresh, anhydrous DMSO for reconstitution.[2]

Quantitative Data Summary

FormulationStorage TemperatureShelf LifeKey Considerations
Powder -20°C3 years[1][2]Keep container tightly sealed and protected from light.[3]
In Solvent (DMSO) -80°C1 year[1][2]Aliquot to avoid repeated freeze-thaw cycles.[1][2]
-20°C1 month[2]Suitable for shorter-term storage.
4°C> 1 week[1]For frequent, immediate use.

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution

This protocol outlines a method to assess the stability of this compound in a DMSO solution under various storage conditions.

1. Materials:

  • This compound powder
  • Anhydrous DMSO
  • Amber glass vials
  • High-Performance Liquid Chromatography (HPLC) system with a C18 column
  • Analytical balance
  • Sonicator
  • Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh this compound powder and dissolve in anhydrous DMSO to a final concentration of 10 mM. Use sonication to ensure complete dissolution.
  • Aliquoting: Dispense the stock solution into multiple amber glass vials.
  • Storage: Store the aliquots under the following conditions:
  • -80°C (long-term control)
  • -20°C
  • 4°C
  • 25°C (accelerated degradation)
  • 25°C with exposure to ambient light (photostability)
  • Time Points: Analyze samples at T=0 (initial), 1 week, 2 weeks, 1 month, 3 months, 6 months, and 1 year.
  • Sample Analysis:
  • At each time point, retrieve one aliquot from each storage condition.
  • Allow the sample to thaw completely and equilibrate to room temperature.
  • Dilute the sample to a suitable concentration for HPLC analysis.
  • Inject the sample into the HPLC system.
  • Analyze the chromatogram for the appearance of degradation peaks and a decrease in the main this compound peak area.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A compound is generally considered stable if >90% of the initial concentration remains.

Visualizations

Theliatinib_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Active) EGFR->P_EGFR Phosphorylation This compound This compound This compound->EGFR Inhibits Downstream Downstream Signaling P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits EGFR phosphorylation and downstream signaling.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock aliquot Aliquot into Amber Vials prep_stock->aliquot storage Store at Different Conditions (-80°C, -20°C, 4°C, 25°C, Light) aliquot->storage analysis Analyze at Time Points (T=0, 1W, 2W, 1M, etc.) storage->analysis hplc HPLC Analysis analysis->hplc data Calculate % Remaining & Assess Stability hplc->data end End data->end

Caption: Workflow for assessing this compound stability.

Troubleshooting_Guide issue Issue: Unexpected Experimental Results check_compound Check Compound Integrity issue->check_compound check_storage Improper Storage? check_compound->check_storage Yes check_handling Improper Handling? check_compound->check_handling No check_storage->check_handling No solution1 Verify Storage Conditions: - Temp (-20°C powder, -80°C solution) - Light protection check_storage->solution1 Yes solution2 Review Handling Procedures: - Avoid multiple freeze-thaws - Use fresh, anhydrous DMSO check_handling->solution2 Yes contact_support Contact Technical Support check_handling->contact_support No new_aliquot Use a Fresh Aliquot solution1->new_aliquot solution2->new_aliquot new_aliquot->contact_support Issue Persists

References

Validation & Comparative

Theliatinib Demonstrates Superior EGFR Binding Affinity Over Gefitinib: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of published experimental data reveals that theliatinib, a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits a significantly higher binding affinity for EGFR compared to gefitinib, a first-generation EGFR TKI. This guide provides a detailed comparison of the binding affinities, experimental methodologies, and an overview of the EGFR signaling pathway for researchers, scientists, and drug development professionals.

Quantitative Comparison of EGFR Binding Affinity

This compound demonstrates potent and highly selective inhibition of EGFR. Enzyme kinetics studies reveal that this compound is an ATP-competitive inhibitor of wild-type EGFR with a dissociation constant (Ki) of 0.05 nM. In contrast, gefitinib, also an ATP-competitive inhibitor, displays a Ki of 0.35 nM for wild-type EGFR. This indicates that this compound has a seven-fold higher binding affinity for EGFR than gefitinib.[1][2]

The superior potency of this compound is further evidenced by its half-maximal inhibitory concentration (IC50). The IC50 of this compound against wild-type EGFR is 3 nM, whereas the IC50 for gefitinib is not explicitly stated in the same direct comparison but is known to be in a similar nanomolar range from other studies.[1][2] One study noted that this compound is 3 to 7-fold more potent than gefitinib at both the enzyme and cellular levels.[1][2]

InhibitorTargetKi (nM)IC50 (nM)ATP Competition
This compound Wild-Type EGFR0.05[1][2]3[1]Competitive[1][2]
Gefitinib Wild-Type EGFR0.35[1][2]Not directly comparedCompetitive[3][4]

Experimental Protocols

The determination of EGFR kinase inhibition and binding affinity is commonly performed using fluorescence resonance energy transfer (FRET)-based assays, such as the Z´-LYTE™ Kinase Assay.

EGFR Kinase Inhibition Assay (Z´-LYTE™)

This biochemical assay provides a quantitative measure of kinase activity and inhibition.

Principle: The assay utilizes a synthetic peptide substrate labeled with two fluorophores (a donor and an acceptor) that create a FRET pair. In the absence of kinase activity, the peptide remains intact, and excitation of the donor fluorophore results in FRET to the acceptor. When the kinase phosphorylates the peptide, it becomes susceptible to cleavage by a development reagent protease. This cleavage separates the donor and acceptor, disrupting FRET. The ratio of donor to acceptor emission is calculated to determine the extent of phosphorylation and, consequently, kinase inhibition.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the EGFR kinase, the fluorescently labeled peptide substrate (e.g., Tyr 4 peptide), and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

  • Inhibitor Addition: Serial dilutions of the test compounds (this compound or gefitinib) are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for phosphorylation of the substrate.

  • Development: A development reagent containing a site-specific protease is added. The protease specifically cleaves the non-phosphorylated peptide substrates.

  • Signal Detection: The fluorescence is measured using a microplate reader, with excitation and emission wavelengths appropriate for the FRET pair.

  • Data Analysis: The ratio of donor emission to acceptor emission is calculated. The percentage of inhibition is determined by comparing the signal from wells with the inhibitor to control wells without the inhibitor. IC50 values are then calculated by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

Gefitinib and this compound exert their effects by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis. Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins and signaling molecules, leading to the activation of major pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus EGFR EGFR Shc Shc EGFR->Shc Grb2_SOS Grb2_SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF EGF->EGFR Ligand Binding Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Shc->Grb2_SOS RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription This compound This compound This compound->EGFR Inhibition Gefitinib Gefitinib Gefitinib->EGFR Inhibition

Experimental Workflow: FRET-Based Kinase Binding Assay

The workflow for a typical FRET-based kinase binding assay, like the Z'-LYTE™ assay, involves a series of sequential steps to measure the inhibitory potential of compounds.

FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - Kinase (EGFR) - FRET Peptide Substrate - ATP - Assay Buffer Add_Kinase Add Kinase and Peptide Substrate Reagents->Add_Kinase Inhibitors Prepare Inhibitors: - this compound - Gefitinib (Serial Dilutions) Dispense Dispense Inhibitors into Microplate Inhibitors->Dispense Dispense->Add_Kinase Initiate Initiate Reaction with ATP Add_Kinase->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Develop Add Development Reagent (Protease) Incubate->Develop Read_Plate Read Fluorescence (Donor & Acceptor Emission) Develop->Read_Plate Calculate Calculate FRET Ratio & Percent Inhibition Read_Plate->Calculate Curve_Fit Generate Dose-Response Curve & Determine IC50 Calculate->Curve_Fit

References

Theliatinib Demonstrates Superior Potency Over Erlotinib in Wild-Type EGFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Preclinical data indicates that Theliatinib (HQP1351) is a significantly more potent inhibitor of wild-type Epidermal Growth Factor Receptor (EGFR) than the established therapeutic Erlotinib. This finding suggests a potential for this compound in therapeutic areas where inhibition of wild-type EGFR is desirable, alongside its known activity against mutant forms of the receptor.

This comprehensive guide provides a detailed comparison of this compound and Erlotinib, focusing on their inhibitory activity against wild-type EGFR. The information presented herein is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Inhibitory Potency

This compound exhibits markedly greater potency in inhibiting wild-type EGFR at both the enzymatic and cellular levels when compared to Erlotinib. In enzymatic assays, this compound demonstrates a lower half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) than Erlotinib. This trend is also observed in cellular assays, where this compound inhibits EGFR phosphorylation in the A431 cell line, which overexpresses wild-type EGFR, at a much lower concentration than Erlotinib.

ParameterThis compound (HQP1351)ErlotinibReference
Enzymatic IC50 3 nM2 nM - 14.11 nM[1][2]
Inhibition Constant (Ki) 0.05 nM0.38 nM[1]
Cellular IC50 (A431) 7 nM (EGFR Phosphorylation)1.53 µM (Cell Viability)[1]

Note: The significant difference in the cellular IC50 values for the A431 cell line, a standard model for wild-type EGFR overexpressing tumors, underscores the superior potency of this compound in a cellular context.

Mechanism of Action

Both this compound and Erlotinib are ATP-competitive inhibitors of the EGFR tyrosine kinase. They function by binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition blocks the activation of key pathways involved in cell proliferation, survival, and differentiation.

Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the points of inhibition for both this compound and Erlotinib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation This compound This compound EGFR_dimer EGFR Dimer (Activated) This compound->EGFR_dimer Inhibition Erlotinib Erlotinib Erlotinib->EGFR_dimer Inhibition EGFR_dimer->Ras EGFR_dimer->PI3K

EGFR Signaling Pathway and Inhibitor Action

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate reproducibility.

EGFR Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR.

Objective: To determine the IC50 and/or Ki value of a test compound against wild-type EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound, Erlotinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit or similar detection reagent

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of the assay plate.

  • Add the EGFR enzyme to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • For Ki determination, the assay is performed at multiple ATP concentrations.

Cell Viability/Proliferation Assay

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

Objective: To determine the cellular IC50 value of a test compound in a wild-type EGFR expressing cell line (e.g., A431).

Materials:

  • A431 (human epidermoid carcinoma) cell line or other suitable wild-type EGFR cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound, Erlotinib) dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader (luminescence, absorbance, or fluorescence)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal using the appropriate plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a kinase inhibitor.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis kinase_assay EGFR Kinase Inhibition Assay ki_determination Ki Determination kinase_assay->ki_determination Vary ATP Concentration ic50_calc_biochem IC50 Calculation (Biochemical) kinase_assay->ic50_calc_biochem ki_determination->ic50_calc_biochem cell_culture Cell Line Culture (e.g., A431) viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->viability_assay phospho_assay EGFR Phosphorylation Inhibition Assay cell_culture->phospho_assay ic50_calc_cellular IC50 Calculation (Cellular) viability_assay->ic50_calc_cellular phospho_assay->ic50_calc_cellular comparison Comparative Analysis ic50_calc_biochem->comparison ic50_calc_cellular->comparison start Compound Synthesis & Preparation start->kinase_assay start->cell_culture

Kinase Inhibitor Evaluation Workflow

Conclusion

References

A Head-to-Head Comparison: Theliatinib vs. Afatinib for EGFR-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Theliatinib (HMPL-309) and the second-generation EGFR inhibitor, afatinib. This analysis is based on publicly available preclinical and clinical data to inform research and development decisions.

This compound, a potent and highly selective ATP-competitive EGFR inhibitor, and afatinib, an irreversible ErbB family blocker, represent two distinct approaches to targeting EGFR-driven malignancies. While both have demonstrated significant anti-tumor activity, their differences in selectivity, potency against specific mutations, and clinical profiles warrant a detailed comparison.

Mechanism of Action: A Tale of Two Inhibitors

This compound is a highly selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It functions as an ATP-competitive inhibitor, meaning it vies with ATP for the kinase's binding site, thereby blocking the signaling cascade that leads to tumor growth and proliferation.

In contrast, afatinib is a second-generation, irreversible inhibitor that targets not only EGFR (ErbB1) but also other members of the ErbB family, namely HER2 (ErbB2) and HER4 (ErbB4). Its irreversible binding to the kinase domain provides a sustained blockade of signaling pathways. This broader spectrum of activity may offer advantages in tumors where other ErbB family members play a role in oncogenesis.

Signaling Pathway of EGFR Inhibition

EGFR_Inhibition cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR This compound This compound (ATP-Competitive) This compound->EGFR Inhibits Afatinib Afatinib (Irreversible) Afatinib->EGFR Irreversibly Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and points of inhibition by this compound and Afatinib.

Preclinical Efficacy: A Quantitative Look at Potency

In vitro studies have demonstrated the potent activity of both this compound and afatinib against wild-type and mutant forms of EGFR. This compound exhibits a particularly high potency and selectivity for EGFR.

ParameterThis compoundAfatinibReference
Ki (wild-type EGFR) 0.05 nMNot explicitly stated in provided results
IC50 (wild-type EGFR) 3 nM0.5 nM
IC50 (EGFR T790M/L858R mutant) 22 nM10 nM (EGFR L858R/T790M)
IC50 (EGFR L858R mutant) Not explicitly stated in provided results0.4 nM
Selectivity >50-fold selectivity for EGFR over other kinasesIrreversible inhibitor of EGFR, HER2, and HER4

Note: IC50 and Ki values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes based on available information.

Clinical Landscape: Navigating the Trial Data

Afatinib has a well-established clinical profile, with extensive data from the LUX-Lung clinical trial program. These trials have demonstrated its efficacy in the first-line treatment of patients with EGFR mutation-positive non-small cell lung cancer (NSCLC), showing superiority over standard chemotherapy.

This compound is in earlier stages of clinical development. Phase I clinical trials have been completed, establishing its safety profile and recommended Phase II dose. Further studies are needed to fully evaluate its clinical efficacy in larger patient populations and in direct comparison to other EGFR inhibitors.

Trial ProgramDrugKey FindingsReference
LUX-Lung Program AfatinibSuperior progression-free survival compared to chemotherapy in first-line treatment of EGFR-mutant NSCLC.
Phase I Trials (NCT02601248, NCT02601274) This compoundEstablished safety profile and recommended Phase II dose.

Experimental Protocols

EGFR Kinase Inhibition Assay (General Protocol)

This assay is designed to measure the inhibitory activity of a compound against the EGFR kinase.

Workflow for EGFR Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Recombinant EGFR enzyme - Kinase buffer - ATP - Substrate (e.g., poly(Glu,Tyr)) Incubation Incubate Enzyme and Inhibitor Reagents->Incubation Inhibitor Prepare Inhibitor Dilutions: - this compound or Afatinib Inhibitor->Incubation Initiation Initiate Reaction with ATP/Substrate Incubation->Initiation Reaction_Incubation Incubate at Room Temperature Initiation->Reaction_Incubation Termination Stop Reaction Reaction_Incubation->Termination Detection_Method Detect Phosphorylation (e.g., ADP-Glo, ELISA) Termination->Detection_Method Analysis Calculate IC50 Values Detection_Method->Analysis Cell_Viability_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Seeding Seed Cancer Cells (e.g., A431, NCI-H1975) in a 96-well plate Treatment_Step Add Serial Dilutions of This compound or Afatinib Seeding->Treatment_Step Incubation Incubate for 72 hours Treatment_Step->Incubation Viability_Reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation->Viability_Reagent Measurement_Step Measure Signal (Absorbance or Luminescence) Viability_Reagent->Measurement_Step Analysis Calculate IC50 Values Measurement_Step->Analysis

Head-to-Head In Vitro Comparison: Theliatinib vs. Osimertinib in Targeting EGFR

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms. This guide provides a detailed in vitro comparison of two such inhibitors: Theliatinib (HMPL-309), a novel EGFR inhibitor, and Osimertinib, a third-generation TKI that has become a standard of care. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective preclinical activities, drawing upon available experimental data.

While direct head-to-head studies under identical experimental conditions are not publicly available, this guide synthesizes data from various in vitro studies to offer a comparative perspective on their potency against key EGFR mutations and their impact on downstream signaling pathways.

Mechanism of Action

Both this compound and Osimertinib are ATP-competitive inhibitors of EGFR. They function by binding to the ATP-binding site within the kinase domain of the EGFR, thereby blocking the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote tumor growth and survival. Pre-clinical studies have indicated that this compound exhibits strong anti-tumor activity against wild-type EGFR and resistant EGFR tumors.[1] Osimertinib, on the other hand, is a third-generation, irreversible EGFR-TKI that selectively inhibits both EGFR-TKI-sensitizing and EGFR T790M resistance mutations.

Potency Against EGFR Mutations

The efficacy of EGFR inhibitors is critically dependent on their activity against various activating and resistance mutations in the EGFR gene. The following table summarizes the available in vitro inhibitory concentrations (IC50) of this compound and Osimertinib against different EGFR variants. It is important to note that these values are compiled from separate studies and may not be directly comparable due to differing experimental conditions.

EGFR MutationThis compound IC50 (nM)Osimertinib IC50 (nM)Cell Line(s) / Assay Conditions
Wild-Type 3~186Enzyme Assay / Cellular Assays
L858R -12H3255 cells
Exon 19 Deletion -7PC-9 cells
T790M -<10H1975 cells
L858R + T790M 22-Enzyme Assay

Data for this compound and Osimertinib are compiled from separate preclinical studies. A direct, side-by-side comparison under identical experimental conditions is not available in the public domain.

Impact on Downstream Signaling

The inhibition of EGFR by this compound and Osimertinib leads to the suppression of downstream signaling pathways critical for cell proliferation and survival, primarily the PI3K/AKT and MAPK/ERK pathways.

In preclinical models, Osimertinib has been shown to potently inhibit the phosphorylation of EGFR and its downstream effectors, AKT and ERK, in a dose-dependent manner in various NSCLC cell lines harboring EGFR mutations.[2] Studies on this compound have similarly demonstrated its ability to inhibit EGFR phosphorylation.

Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition for both this compound and Osimertinib.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->EGFR Inhibits ATP Binding Osimertinib Osimertinib Osimertinib->EGFR Inhibits ATP Binding IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture EGFR-mutant NSCLC cell lines Seeding Seed cells into 96-well plates Cell_Culture->Seeding Incubation Add drugs to cells and incubate for 72h Seeding->Incubation Drug_Dilution Prepare serial dilutions of this compound/Osimertinib Drug_Dilution->Incubation Viability_Assay Perform MTT or similar viability assay Data_Acquisition Measure absorbance/ fluorescence Viability_Assay->Data_Acquisition IC50_Calculation Calculate IC50 values from dose-response curve Data_Acquisition->IC50_Calculation

References

Theliatinib Demonstrates Potent Activity in Erlotinib-Resistant Cancer Models, Offering a Promising Alternative to Overcome Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against treatment resistance in non-small cell lung cancer (NSCLC), the novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), theliatinib (also known as xiliertinib or HMPL-309), is showing significant promise in preclinical models of erlotinib-resistant cancers. This guide provides a comprehensive comparison of the efficacy of this compound with other established second and third-generation EGFR TKIs, namely afatinib and osimertinib, supported by experimental data from in vitro and in vivo studies.

Erlotinib, a first-generation EGFR TKI, has been a cornerstone in the treatment of NSCLC harboring activating EGFR mutations. However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary mutation in the EGFR gene, T790M. This has spurred the development of next-generation TKIs designed to overcome this resistance mechanism.

Comparative Efficacy in Erlotinib-Resistant Models

This compound has demonstrated potent and highly selective inhibitory activity against EGFR, including the erlotinib-resistant T790M mutant. Preclinical data highlight its potential as a viable therapeutic strategy in this setting.

In Vitro Efficacy

In cell-based assays, this compound has shown potent activity against NSCLC cell lines harboring the T790M mutation, a key driver of erlotinib resistance. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, with lower values indicating greater efficacy.

DrugCell LineEGFR Mutation StatusIC50 (nM)
This compound -L858R/T790M22[1]
Osimertinib H1975L858R/T790M11.44[2]
PC-9ERExon 19 del/T790M166[3]
Afatinib H1975L858R/T790M80[3]
PC-9-GRExon 19 del/T790M350[4]

This table summarizes the IC50 values of this compound, osimertinib, and afatinib in erlotinib-resistant NSCLC cell lines expressing the T790M mutation.

In Vivo Efficacy

Studies in animal models provide crucial insights into the real-world potential of these drugs. While direct comparative xenograft studies involving this compound in erlotinib-resistant NSCLC models are not yet widely published, initial data from other cancer types are encouraging. In a patient-derived xenograft (PDX) model of esophageal cancer with high EGFR expression, this compound treatment led to a 75% tumor regression[5].

For comparison, osimertinib has demonstrated significant dose-dependent tumor regression in T790M-resistant EGFR-mutant disease models[6]. Similarly, afatinib has shown tumor growth inhibition in xenograft models of NSCLC with acquired T790M mutations[4].

Mechanisms of Action and Signaling Pathways

The development of resistance to erlotinib is primarily driven by the T790M "gatekeeper" mutation, which alters the ATP-binding pocket of the EGFR kinase domain, reducing the binding affinity of first-generation TKIs. This compound, afatinib, and osimertinib have been engineered to overcome this challenge.

This compound is an ATP-competitive inhibitor that has shown a stronger binding affinity to wild-type EGFR compared to erlotinib and gefitinib, suggesting a more durable target engagement[1]. Its efficacy against the T790M mutation indicates it can effectively bind to the altered ATP pocket.

Afatinib is an irreversible ErbB family blocker that covalently binds to the kinase domains of EGFR, HER2, and HER4. This irreversible binding provides a sustained inhibition of signaling pathways.

Osimertinib is a third-generation, irreversible EGFR TKI that is highly selective for both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile contributes to its favorable therapeutic window.

Below is a diagram illustrating the EGFR signaling pathway and the points of intervention for these TKIs in the context of erlotinib resistance.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_tki TKI Intervention EGF EGF EGFR EGFR EGF->EGFR Binds to ATP_Binding_Pocket ATP_Binding_Pocket EGFR->ATP_Binding_Pocket Activates Erlotinib Erlotinib Erlotinib->ATP_Binding_Pocket Blocks (WT/Sensitive) This compound This compound This compound->ATP_Binding_Pocket Blocks (T790M) Afatinib Afatinib Afatinib->ATP_Binding_Pocket Irreversibly Blocks (T790M) Osimertinib Osimertinib Osimertinib->ATP_Binding_Pocket Selectively & Irreversibly Blocks (T790M) T790M_Mutation T790M Mutation T790M_Mutation->ATP_Binding_Pocket Alters Pocket, Reduces Erlotinib Binding PI3K_AKT PI3K/AKT Pathway ATP_Binding_Pocket->PI3K_AKT Initiates Signaling RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway ATP_Binding_Pocket->RAS_RAF_MEK_ERK Initiates Signaling Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_RAF_MEK_ERK->Cell_Survival

EGFR Signaling and TKI Intervention

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are outlined below.

Cell Viability Assay (IC50 Determination)
  • Cell Culture: Erlotinib-resistant NSCLC cell lines (e.g., H1975, PC-9ER) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The cells were treated with serial dilutions of this compound, osimertinib, or afatinib for 72 hours.

  • Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay. The absorbance was measured using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Xenograft Tumor Model
  • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) were used for tumor xenograft studies.

  • Tumor Cell Implantation: Erlotinib-resistant NSCLC cells (e.g., 1x10^6 to 5x10^6 cells per mouse) were subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Treatment: Once the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. This compound, osimertinib, or afatinib were administered orally at specified doses and schedules.

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length × Width²) / 2.

  • Efficacy Evaluation: The antitumor efficacy was evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) was calculated at the end of the study.

The workflow for a typical preclinical xenograft study is depicted below.

Xenograft_Workflow Cell_Culture 1. Culture Erlotinib-Resistant NSCLC Cells Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Allow Tumors to Reach Palpable Size (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Oral Administration of This compound, Alternatives, or Vehicle Randomization->Treatment Measurement 6. Regular Measurement of Tumor Volume Treatment->Measurement Analysis 7. Data Analysis: Tumor Growth Inhibition Measurement->Analysis

References

Validating Theliatinib's Selectivity Over Other Tyrosine Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Theliatinib's (also known as HMPL-309) selectivity for the Epidermal Growth Factor Receptor (EGFR) over other tyrosine kinases. The information presented is supported by available preclinical data to assist researchers in evaluating its potential as a selective therapeutic agent.

Data Presentation: this compound Kinase Selectivity

This compound is a potent and highly selective inhibitor of EGFR. Preclinical studies have demonstrated its strong affinity for wild-type EGFR and key mutant forms.[1] While comprehensive data on its activity against a wide panel of kinases is not publicly available in full, existing information highlights its selectivity.

This compound has been shown to be over 50-fold more selective for EGFR compared to a panel of 72 other kinases.[1] This high degree of selectivity is a critical attribute for a targeted therapy, as it can minimize off-target effects and improve the therapeutic index.

Below is a summary of the available quantitative data on this compound's inhibitory activity against EGFR and its mutants.

Kinase TargetParameterValue (nM)
EGFR (wild-type)Ki0.05[1]
EGFR (wild-type)IC503[1]
EGFR (T790M/L858R mutant)IC5022[1]

Note: A detailed kinase panel profiling this compound against 72 other kinases has been mentioned in the literature, but the specific IC50 or Ki values for these kinases are not publicly available at this time.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro kinase inhibitory activity of a compound like this compound. The ADP-Glo™ Kinase Assay is a common and robust method used for such selectivity profiling.

Experiment: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of tyrosine kinases.

Materials:

  • Recombinant human tyrosine kinases

  • This compound (HMPL-309)

  • Kinase-specific peptide substrates

  • ATP (Adenosine Triphosphate)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • 96-well or 384-well white, opaque microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in kinase reaction buffer to achieve a range of desired concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the specific peptide substrate for each kinase being tested.

    • Add the recombinant kinase enzyme to each well.

    • Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each specific kinase).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • After the kinase reaction incubation, add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the ADP generated into ATP and to provide the luciferase and luciferin for the detection reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate luminometer.

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

EGFR Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds and activates ATP ATP Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation recruits adaptors PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits ADP ADP ATP->ADP P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like this compound against a broad panel of kinases.

Kinase_Selectivity_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound Dilution Series) Assay_Plate Assay Plating (Compound, Kinase, Substrate, ATP) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Selection (e.g., 72 Tyrosine Kinases) Kinase_Panel->Assay_Plate Reagent_Prep Reagent Preparation (Substrates, ATP, Buffers) Reagent_Prep->Assay_Plate Incubation Kinase Reaction Incubation Assay_Plate->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Processing Raw Data Processing (% Inhibition Calculation) Detection->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination Selectivity_Analysis Selectivity Profile Generation IC50_Determination->Selectivity_Analysis

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

References

Comparative analysis of Theliatinib and other EGFR TKIs in PDECX models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Theliatinib and Other EGFR TKIs in Patient-Derived Esophageal Cancer Xenograft (PDECX) Models

Introduction

Esophageal cancer remains a challenging malignancy with a high mortality rate, necessitating the development of more effective therapeutic strategies.[1][2] Overexpression of the Epidermal Growth Factor Receptor (EGFR) is a frequent alteration in esophageal cancer, making it a prime target for therapeutic intervention.[3][4][5] Tyrosine kinase inhibitors (TKIs) that target EGFR have shown promise, and a new generation of these inhibitors is being evaluated. This guide provides a comparative analysis of this compound, a novel EGFR TKI, with other EGFR TKIs in the context of Patient-Derived Esophageal Cancer Xenograft (PDECX) models. These models, which involve implanting patient tumor tissues into immunodeficient mice, are crucial for preclinical evaluation as they closely mimic the heterogeneity and characteristics of human tumors.[1][2][6]

This compound: A Potent and Selective EGFR Inhibitor

This compound is a novel, potent, and highly selective small molecule EGFR inhibitor.[7][8] Preclinical studies have demonstrated its strong affinity for the wild-type EGFR protein.[7][8] The inhibitory activity of this compound on wild-type EGFR kinase has been shown to be significantly higher than that of first-generation EGFR TKIs like gefitinib and erlotinib.[8] Specifically, the Ki (inhibition constant) of this compound for wild-type EGFR is 0.05 nM, which is approximately 7 to 10 times more potent than gefitinib and erlotinib.[8] Furthermore, in EGFR-dependent cell lines, this compound demonstrated 3 to 6 times stronger activity in inhibiting EGFR phosphorylation and cytotoxicity compared to similar compounds.[8]

Comparative Efficacy in PDECX Models

A pivotal preclinical study investigated the anti-tumor efficacy of this compound in a panel of 23 PDECX models derived from Chinese esophageal cancer patients.[7][9] This study highlights the correlation between EGFR expression levels and the response to this compound.

Key Findings:
  • High EGFR Expression and Gene Amplification: PDECX models with high EGFR protein expression (Immunohistochemistry H-score ≥ 270) were highly sensitive to this compound.[7] Two models with both EGFR gene amplification and protein overexpression showed remarkable tumor regression.[7][9]

  • High EGFR Expression without Gene Amplification: In models with high EGFR protein expression but without gene amplification, this compound still demonstrated significant tumor growth inhibition, ranging from 83% to 96%.[7]

  • Low EGFR Expression: PDECX models with low EGFR expression (IHC H-score < 200) exhibited a low to moderate response to this compound treatment.[7]

  • Resistance Mechanisms: The efficacy of this compound was diminished in models harboring concurrent PIK3CA mutations or FGFR1 overexpression, suggesting these as potential mechanisms of resistance.[7][9]

  • Comparison with Gefitinib: In the PDECX models tested, this compound showed significantly stronger anti-tumor efficacy than gefitinib at clinically relevant doses.[8]

Quantitative Data Summary
PDECX Model CharacteristicsThis compound Efficacy (Tumor Growth Inhibition)Reference
EGFR Gene Amplification & High Protein Expression>30% tumor volume decrease (regression)[8]
High EGFR Protein Expression (IHC H-score > 250), No Gene Amplification67% - 100%[8]
Low EGFR Protein Expression (IHC H-score < 200)Not significant[8]
DrugTargetKi (Wild-Type EGFR)Reference
This compound EGFR0.05 nM[8]
Gefitinib EGFR~0.35 - 0.5 nM (inferred)[8]
Erlotinib EGFR~0.35 - 0.5 nM (inferred)[8]

Other EGFR TKIs in Esophageal Cancer

While direct comparative data of this compound against a broader range of EGFR TKIs in PDECX models is limited, it is valuable to consider the landscape of other EGFR inhibitors.

  • First-Generation TKIs (Gefitinib, Erlotinib): These reversible inhibitors have shown modest activity in unselected esophageal cancer patient populations.[4][10] Clinical trials have generally shown a benefit in a small subset of patients, around 10%.[4] Their efficacy is often linked to specific activating EGFR mutations, which are less common in esophageal cancer compared to non-small cell lung cancer.[7]

  • Second-Generation TKIs (Afatinib, Dacomitinib): These are irreversible inhibitors that target EGFR and other ErbB family members.[11] They have demonstrated efficacy in lung cancer with EGFR mutations.[12]

  • Third-Generation TKIs (Osimertinib): Developed to overcome resistance mutations like T790M, osimertinib is a key player in lung cancer treatment.[13] Its efficacy in esophageal cancer, particularly in PDECX models, warrants further investigation.

Experimental Protocols

Establishment of PDECX Models

The establishment of Patient-Derived Esophageal Cancer Xenograft (PDECX) models is a critical step for preclinical drug evaluation.[1]

  • Tissue Acquisition: Fresh tumor tissues are obtained from esophageal cancer patients during surgical resection or biopsy.[14]

  • Implantation: The tumor tissues are minced into small fragments (e.g., 1 mm³) and implanted subcutaneously or orthotopically into immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice).[14][15]

  • Tumor Growth and Passaging: Once the tumors reach a certain volume (e.g., 500-1500 mm³), they are harvested and can be subsequently passaged into new cohorts of mice for expansion and establishment of the PDECX line.[14]

  • Model Characterization: The established PDECX models are characterized to ensure they retain the histopathological and molecular features of the original patient tumor. This includes immunohistochemistry for protein expression (e.g., EGFR), fluorescence in situ hybridization (FISH) for gene amplification, and sequencing for gene mutations.[7][9]

In Vivo Efficacy Studies
  • Animal Grouping: Mice bearing established PDECX tumors of a certain size are randomized into different treatment groups (e.g., vehicle control, this compound, comparator drugs).

  • Drug Administration: this compound and other TKIs are typically administered orally once daily. The dosage is based on clinically relevant concentrations.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and survival analysis.

  • Biomarker Analysis: At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis to assess target engagement and mechanisms of action or resistance.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

PDECX Model Experimental Workflow

PDECX_Workflow Patient Esophageal Cancer Patient Tumor Implantation Surgical Resection/ Biopsy Patient->Implantation Mice Implantation into Immunodeficient Mice Implantation->Mice P0 P0 Generation Mice->P0 Passaging Tumor Growth & Passaging P0->Passaging PDECX Established PDECX Model Passaging->PDECX Treatment Treatment with This compound/Other TKIs PDECX->Treatment Analysis Efficacy & Biomarker Analysis Treatment->Analysis

Caption: Workflow for establishing and utilizing PDECX models for drug efficacy studies.

Conclusion

This compound has demonstrated potent anti-tumor activity in PDECX models of esophageal cancer, particularly in tumors with high EGFR expression.[7][9] Its efficacy appears to be superior to first-generation EGFR TKIs like gefitinib in this preclinical setting.[8] The predictive value of EGFR expression levels, including protein overexpression and gene amplification, underscores the importance of patient selection for potential clinical benefit. However, the presence of co-occurring mutations in pathways such as PI3K/AKT can confer resistance. While direct comparative data against second and third-generation EGFR TKIs in PDECX models is not yet widely available, the promising preclinical profile of this compound warrants further investigation and clinical development as a targeted therapy for esophageal cancer.

References

Cross-reactivity profile of Theliatinib with other receptor tyrosine kinases

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of Theliatinib's (HMPL-309) kinase selectivity profile, offering researchers, scientists, and drug development professionals a detailed look at its activity against its primary target and potential off-targets. The information is supported by available biochemical data and detailed experimental methodologies.

Introduction to this compound

This compound (HMPL-309) is a small molecule, potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][5][6] Dysregulation of the EGFR signaling pathway is a key factor in the development and progression of various cancers, making it a critical target for therapeutic intervention.[6][7] this compound was designed to have a strong affinity for the wild-type EGFR kinase and has been investigated in solid tumors such as esophageal cancer.[8]

Understanding the selectivity of a kinase inhibitor like this compound is paramount. A highly selective inhibitor minimizes off-target effects and associated toxicities, while a less selective or "multi-targeted" inhibitor might offer broader efficacy or be repurposed for different indications. This guide summarizes the known cross-reactivity data for this compound.

This compound Kinase Selectivity Profile

Biochemical assays are essential for determining the potency and selectivity of kinase inhibitors. This compound has demonstrated high potency against both wild-type EGFR and its T790M/L858R mutant form.[2] Available data indicates a high degree of selectivity for EGFR over other kinases.[2]

The table below summarizes the key inhibitory activities of this compound based on published data. IC50 is the concentration of an inhibitor required to reduce the activity of a kinase by 50%, while Ki is the inhibition constant, representing the binding affinity of the inhibitor to the kinase.

Target KinaseAssay MeasurementValue (nM)
EGFR (Wild Type) Ki0.05
EGFR (Wild Type) IC503
EGFR (T790M/L858R Mutant) IC5022
Panel of 72 Other Kinases Selectivity Fold>50x
Data sourced from Selleck Chemicals product information.[2]

While specific inhibition values for other kinases are not detailed in the available public information, it is noted that this compound demonstrates over 50-fold greater selectivity for EGFR compared to a panel of 72 other kinases, indicating a favorable selectivity profile.[2]

Affected Signaling Pathways

This compound exerts its primary effect by inhibiting the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering multiple downstream pathways that are crucial for cell growth and survival.[7][9] The diagram below illustrates the central EGFR signaling pathways that are inhibited by this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg This compound This compound This compound->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PLCg->Proliferation Ca²⁺, PKC

Caption: Simplified EGFR signaling pathways inhibited by this compound.

By blocking the kinase activity of EGFR, this compound prevents the activation of downstream effectors like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to decreased gene transcription responsible for cell proliferation and survival.[7][9]

Experimental Methodology

The cross-reactivity and selectivity of kinase inhibitors like this compound are determined through comprehensive kinase profiling assays. A variety of biochemical assay platforms are available, with radiometric assays often considered the "gold standard."[10] However, non-radioactive, high-throughput methods such as luminescence-based and fluorescence-based assays are now common.[11][12]

Below is a representative protocol for a luminescence-based biochemical kinase assay, such as the ADP-Glo™ platform, used for profiling inhibitor selectivity.[13]

Objective: To determine the IC50 value of this compound against a panel of receptor tyrosine kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • This compound (or test compound) serially diluted in DMSO

  • Ultrapure ATP (Adenosine Triphosphate)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute these into the appropriate assay buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the kinase/substrate mixture to each well of a 384-well plate.

    • Add 0.5 µL of the diluted this compound or DMSO (as a control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate competitive inhibition data.[14]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion & ADP Conversion:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

This process is repeated for a large panel of kinases to generate a comprehensive selectivity profile.[13][15]

Kinase_Profiling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Biochemical Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis p1 Serially Dilute Test Compound (this compound) r2 Add Test Compound or DMSO Control p1->r2 p2 Prepare Kinase, Substrate, and ATP Reagents r1 Dispense Kinase/Substrate into Assay Plate p2->r1 r1->r2 r3 Initiate Reaction with ATP r2->r3 r4 Incubate (e.g., 60 min) r3->r4 d1 Stop Reaction & Deplete Remaining ATP (e.g., ADP-Glo Reagent) r4->d1 d2 Convert ADP to Luminescent Signal d1->d2 d3 Read Plate (Luminescence) d2->d3 a1 Calculate Percent Inhibition d3->a1 a2 Plot Dose-Response Curve a1->a2 a3 Determine IC50 Value a2->a3

Caption: General workflow for a biochemical kinase inhibitor profiling assay.

Conclusion and Implications

The available data indicates that this compound is a highly potent and selective inhibitor of EGFR. Its strong affinity for both wild-type and clinically relevant mutant forms of EGFR, combined with a reported >50-fold selectivity against a broad panel of other kinases, suggests a well-defined and targeted mechanism of action.[2]

For researchers, this high selectivity makes this compound a valuable tool for studying EGFR-dependent signaling pathways with a lower probability of confounding off-target effects. For drug developers, a selective profile is often predictive of a better safety profile, as it minimizes the potential for adverse events caused by unintentional inhibition of other essential kinases. However, the development of this compound for esophageal cancer was discontinued, and it is not currently in active development for solid tumors.[16] Despite this, the study of its kinase profile provides valuable insights for the design of future EGFR inhibitors. A comprehensive analysis of its activity against the full human kinome would further solidify the understanding of its biological effects.

References

Theliatinib Demonstrates Potent Anti-Tumor Activity, Outperforming Early-Generation EGFR Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New preclinical data reveal that theliatinib, a novel epidermal growth factor receptor (EGFR) inhibitor, exhibits significantly greater potency and anti-tumor activity compared to first-generation EGFR inhibitors, gefitinib and erlotinib. These findings, detailed in a comprehensive comparison guide, position this compound as a promising therapeutic candidate for cancers driven by EGFR dysregulation. The guide provides researchers, scientists, and drug development professionals with a detailed analysis of this compound's performance against standard-of-care EGFR inhibitors, supported by extensive experimental data.

This compound is a highly selective and potent ATP-competitive inhibitor of EGFR.[1] It has demonstrated notable efficacy against both wild-type EGFR and clinically relevant mutant forms, including the T790M/L858R double mutant.[1] This potent activity profile suggests that this compound could offer a therapeutic advantage in various cancer types where EGFR is overexpressed or mutated.

Comparative In Vitro Potency

In vitro studies consistently highlight the superior potency of this compound over first-generation EGFR inhibitors. This compound demonstrated a 3- to 7-fold greater potency than erlotinib or gefitinib at both the enzymatic and cellular levels.[1]

InhibitorTargetIC50 (nM)Ki (nM)
This compound Wild-Type EGFR 3 [1]0.05 [1]
EGFR T790M/L858R 22 [1]-
GefitinibWild-Type EGFR-0.35[1]
ErlotinibWild-Type EGFR-0.38[1]
AfatinibWild-Type EGFR--
OsimertinibEGFR T790M--

Table 1: Comparative in vitro potency of this compound and standard-of-care EGFR inhibitors. IC50 and Ki values represent the concentration of the inhibitor required to achieve 50% inhibition and the inhibition constant, respectively, indicating the potency of the drug.

Robust In Vivo Anti-Tumor Efficacy

This compound's potent in vitro activity translates to significant anti-tumor efficacy in in vivo models. In patient-derived xenograft (PDX) models of esophageal cancer with high EGFR expression, this compound induced substantial tumor regression.[1]

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
This compound Up to 100% (complete regression) [1]
GefitinibNot reported in direct comparison
ErlotinibNot reported in direct comparison

Table 2: In vivo anti-tumor activity of this compound in an esophageal cancer PDX model. Data illustrates the percentage of tumor growth inhibition compared to a vehicle control.

Mechanism of Action and Signaling Pathway

This compound, like other EGFR tyrosine kinase inhibitors (TKIs), functions by blocking the ATP-binding site of the EGFR kinase domain. This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binds & Activates Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of this compound against EGFR was determined using a kinase assay. Recombinant human EGFR protein was incubated with a substrate peptide and ATP in the presence of varying concentrations of this compound, gefitinib, or erlotinib. The phosphorylation of the substrate was measured to determine the IC50 and Ki values.

Cell Proliferation Assay

Human cancer cell lines with varying EGFR expression levels were seeded in 96-well plates and treated with a range of concentrations of this compound or standard-of-care inhibitors. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

Patient-Derived Xenograft (PDX) Model of Esophageal Cancer

Fresh tumor tissue from esophageal cancer patients with high EGFR expression was surgically implanted into immunocompromised mice. Once the tumors reached a specified volume, the mice were randomized into treatment and control groups. This compound was administered orally at a predetermined dose and schedule. Tumor volume and body weight were measured regularly to assess efficacy and toxicity.

PDX_Workflow Patient Patient with Esophageal Cancer Tumor Tumor Tissue (High EGFR) Patient->Tumor Surgical Resection Implantation Subcutaneous Implantation Tumor->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Mice Immunocompromised Mice Mice->Implantation Randomization Randomization TumorGrowth->Randomization Tumor Volume Reaches Predetermined Size Treatment Treatment Initiation (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Regular Intervals Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for Patient-Derived Xenograft (PDX) Model.

Clinical Development

This compound has completed a Phase I clinical trial (NCT02601248) to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[2] The study involved a dose-escalation phase followed by a dose-expansion phase in patients with EGFR-positive esophageal carcinoma.[3]

Future Directions

While the current preclinical data for this compound are promising, particularly in its comparison with first-generation EGFR inhibitors, further studies are warranted. Direct head-to-head comparisons with second-generation (afatinib) and third-generation (osimertinib) inhibitors in a broader range of cancer models, including those with various EGFR mutations, will be crucial to fully delineate the therapeutic potential of this compound.

References

In Vitro Showdown: A Comparative Analysis of Theliatinib and Dacomitinib on EGFR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapies, the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway remains a cornerstone for treating various solid tumors, particularly Non-Small Cell Lung Cancer (NSCLC). This guide presents an objective in vitro comparison of two potent EGFR tyrosine kinase inhibitors (TKIs): Theliatinib (HMPL-309) and the established second-generation inhibitor, Dacomitinib. The following analysis is based on experimental data to inform researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of these compounds in a preclinical setting.

Introduction to the Contestants

This compound (HMPL-309) is a highly potent EGFR inhibitor.[1] It has demonstrated significant inhibitory activity against both wild-type EGFR and clinically relevant mutant forms of the receptor.[1]

Dacomitinib is an irreversible, second-generation pan-HER family inhibitor that targets EGFR (HER1), HER2, and HER4.[2] It has been approved for the first-line treatment of patients with metastatic NSCLC harboring EGFR exon 19 deletion or exon 21 L858R substitution mutations.[2] Dacomitinib forms a covalent bond with cysteine residues in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition.

Comparative Efficacy: A Quantitative Look

The in vitro potency of this compound and Dacomitinib has been evaluated through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these inhibitors.

InhibitorTargetIC50 (nM)Assay Type
This compound (HMPL-309) EGFR (Wild-Type)3Biochemical
EGFR (T790M/L858R Mutant)22Biochemical
EGFR Phosphorylation (A431 cells)7Cell-Based
Dacomitinib EGFR (L858R Mutant)5.2Cell-Based
EGFR (L747P Mutant)1.8 - 5.2Cell-Based

Data compiled from publicly available sources.[1][3]

Visualizing the Mechanism: EGFR Signaling Pathway

The EGFR signaling cascade is a complex network that, when dysregulated, can lead to uncontrolled cell proliferation and survival. Both this compound and Dacomitinib exert their effects by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Dacomitinib Dacomitinib Dacomitinib->EGFR

Caption: EGFR signaling pathway and points of inhibition.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to evaluate and compare EGFR inhibitors like this compound and Dacomitinib.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of isolated EGFR kinase domains (wild-type or mutant).

Protocol:

  • Enzyme Preparation: Recombinant human EGFR kinase domains are purified.

  • Reaction Mixture: A reaction buffer containing Tris-HCl, MgCl2, EGTA, β-glycerophosphate, and DTT is prepared.

  • Compound Incubation: Serially diluted concentrations of the test compound (e.g., this compound or Dacomitinib) are pre-incubated with the EGFR enzyme in a 384-well plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 27°C).

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a fluorescently labeled peptide substrate (e.g., Y12-Sox).

  • Data Acquisition: The increase in fluorescence, corresponding to peptide phosphorylation, is monitored kinetically using a plate reader at specific excitation and emission wavelengths (e.g., λex360/λem485).

  • Data Analysis: Initial reaction velocities are determined from the linear phase of the reaction progress curves. These velocities are then plotted against the inhibitor concentration to calculate the IC50 value using a variable slope model.[4]

Cell-Based EGFR Phosphorylation Assay

This assay assesses the ability of an inhibitor to block EGFR autophosphorylation within a cellular context.

Protocol:

  • Cell Culture: Human epidermoid carcinoma A431 cells, which overexpress EGFR, are cultured in 12-well plates until they reach approximately 90% confluency.

  • Serum Starvation: Cells are incubated in a low-serum medium (e.g., 0.1% FBS) for 16-18 hours to reduce basal EGFR activation.

  • Inhibitor Treatment: Cells are treated with various concentrations of the test compound or a vehicle control (e.g., DMSO) for 1 hour.

  • EGF Stimulation: Cells are stimulated with a specific concentration of human epidermal growth factor (EGF) (e.g., 50 ng/ml) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

  • Cell Lysis: The cell monolayers are washed with cold PBS and then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification: The levels of phosphorylated EGFR (pEGFR) and total EGFR are quantified using methods such as ELISA or Western blotting.

  • Data Analysis: The ratio of pEGFR to total EGFR is calculated for each treatment condition. These values are then used to determine the IC50 of the inhibitor on EGFR phosphorylation in cells.[4][5]

Cell Proliferation (MTS) Assay

This assay determines the effect of the inhibitors on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling.

Protocol:

  • Cell Seeding: Cancer cells (e.g., H1975, HCC827) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The growth medium is replaced with a low-serum medium containing serially diluted concentrations of the test compound.

  • Incubation: The cells are incubated with the compound for a specified period, typically 72 hours.

  • MTS Reagent Addition: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Reading: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.[6] The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the percentage of cell growth inhibition for each compound concentration. The GI50 (concentration for 50% growth inhibition) or IC50 value is then determined.[4]

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro comparison of EGFR inhibitors.

Experimental_Workflow start Start: Compound Synthesis (this compound & Dacomitinib) biochemical_assay Biochemical Kinase Assay (IC50 on isolated enzyme) start->biochemical_assay phosphorylation_assay Cell-Based Phosphorylation Assay (IC50 on pEGFR in cells) start->phosphorylation_assay proliferation_assay Cell Proliferation Assay (MTS) (GI50 on cancer cell lines) start->proliferation_assay data_analysis Data Analysis & Comparison biochemical_assay->data_analysis phosphorylation_assay->data_analysis downstream_analysis Downstream Signaling Analysis (Western Blot for pAKT, pERK) proliferation_assay->downstream_analysis proliferation_assay->data_analysis downstream_analysis->data_analysis conclusion Conclusion: Comparative Efficacy & Potency data_analysis->conclusion

Caption: In vitro comparative experimental workflow.

Downstream Signaling Effects: AKT and ERK Pathways

Inhibition of EGFR by this compound and Dacomitinib is expected to lead to a reduction in the phosphorylation and activation of key downstream signaling molecules, including AKT and ERK.[7][8][9][10] These pathways are critical for cell survival and proliferation. Western blot analysis is a standard method to assess the phosphorylation status of AKT (at Ser473) and ERK (at Thr202/Tyr204) following inhibitor treatment, providing further mechanistic insight into the compounds' effects. A decrease in the levels of phosphorylated AKT and ERK would confirm the on-target activity of the inhibitors and their ability to effectively shut down the EGFR signaling cascade.

Conclusion

This comparative guide provides a snapshot of the in vitro profiles of this compound and Dacomitinib as EGFR inhibitors. This compound demonstrates potent inhibition of both wild-type and mutant EGFR, with IC50 values in the low nanomolar range. Dacomitinib, an established irreversible inhibitor, also shows strong activity against clinically relevant EGFR mutations. The provided experimental protocols offer a standardized framework for conducting further comparative studies. The continued investigation of novel and existing EGFR inhibitors is crucial for advancing the development of more effective and personalized cancer therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Theliatinib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Theliatinib, a potent EGFR inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its classification as a potentially hazardous substance, proper waste management is critical. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with standard laboratory safety protocols for antineoplastic agents.

Hazard Profile and Safety Precautions

This compound presents several hazards that necessitate careful handling and disposal. One Safety Data Sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.

Summary of Hazard Information:

Hazard ClassificationGHS CodePrecautionary Statement
Acute toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Acute aquatic toxicity (Category 1)H400Very toxic to aquatic life.[1]
Chronic aquatic toxicity (Category 1)H410Very toxic to aquatic life with long lasting effects.[1]

Note: While one supplier SDS classifies this compound as non-hazardous[2], it is best practice to handle it with the precautions appropriate for a hazardous substance, especially given its potent biological activity and the conflicting information.

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the proper disposal of this compound waste, including unused product, contaminated materials, and empty containers. The guiding principle is to manage all this compound waste as hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including double chemotherapy gloves, a lab coat, and safety glasses, when handling this compound waste.[3]

2. Waste Segregation:

  • Designate a specific, clearly labeled hazardous waste container for all this compound waste.[3]

  • Do not mix this compound waste with other laboratory waste streams like regular trash, biohazardous waste, or other chemical wastes.[3]

3. Disposal of Unused or Expired this compound:

  • Unused or expired this compound powder or solutions must be disposed of as hazardous chemical waste.

  • Do not discard down the drain or in regular trash.[4]

  • The primary container should be sealed and placed in the designated hazardous waste container.

4. Disposal of Contaminated Materials:

  • Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a designated hazardous waste sharps container, separate from biohazardous sharps.[3]

  • Labware: Contaminated labware (e.g., vials, pipette tips, tubes) should be collected in the designated this compound hazardous waste container.

  • PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and then into the designated hazardous waste container.[3]

5. Decontamination of Work Surfaces:

  • After handling this compound, thoroughly decontaminate all work surfaces.

  • Use an appropriate cleaning agent as recommended by your institution's safety office.

  • All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.[3]

6. Waste Container Management:

  • Keep the hazardous waste container securely closed when not in use.

  • Label the container clearly with "Hazardous Waste," "this compound," and the accumulation start date.[3]

7. Final Disposal:

  • The final disposal of the hazardous waste container must be conducted through an approved waste disposal plant or a certified hazardous waste management service.[1]

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of all materials potentially contaminated with this compound.

Theliatinib_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE (Double Gloves, Lab Coat, Goggles) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Contaminated Solids (Gloves, Tubes, Wipes) waste_type->solid_waste Solid liquid_waste Unused/Expired This compound Solution waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Syringes) waste_type->sharps_waste Sharps empty_container Empty Primary Container waste_type->empty_container Empty Container hw_container Place in Labeled Hazardous Waste Container for this compound solid_waste->hw_container liquid_waste->hw_container hw_sharps Place in Labeled Hazardous Sharps Container sharps_waste->hw_sharps empty_container->hw_container decon Decontaminate Work Area hw_container->decon hw_sharps->decon final_disposal Arrange Pickup by EHS for Approved Disposal decon->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and minimizing environmental impact. Always consult your institution's specific guidelines and the manufacturer's most recent Safety Data Sheet.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Theliatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel handling Theliatinib. Adherence to these protocols is mandatory to ensure personal safety and environmental protection.

This compound, a potent EGFR inhibitor, requires stringent handling procedures due to its potential health risks.[1][2][3][4] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational instructions, and proper disposal methods to minimize exposure and ensure a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[5] Therefore, a comprehensive approach to PPE is essential. The following table summarizes the required PPE for various tasks involving this compound.

TaskRequired Personal Protective Equipment
Weighing and Preparing Solutions - Disposable, powder-free nitrile gloves (double-gloving recommended)- Impervious disposable gown or lab coat- ANSI-approved safety goggles with side shields or a face shield- A properly fitted NIOSH-approved respirator
Cell Culture and In Vitro Assays - Disposable nitrile gloves- Lab coat- Safety glasses
Handling Waste - Disposable nitrile gloves (double-gloving recommended)- Impervious disposable gown- Safety goggles
Accidental Spill Cleanup - Two pairs of chemotherapy-grade gloves- Disposable, fluid-resistant gown- Safety goggles or face shield- NIOSH-approved respirator

It is imperative to always work within a certified chemical fume hood or other appropriate ventilated enclosure when handling this compound in its powdered form or when preparing concentrated stock solutions to avoid inhalation of dust or aerosols.[5]

Experimental Protocol: Safe Handling Workflow

The following step-by-step guide details the safe handling procedures for this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • This compound powder should be stored at -20°C.[5] Solutions in DMSO can be stored at -80°C for up to six months.[3]

  • Clearly label the storage location with appropriate hazard warnings.

2. Preparation of Stock Solutions:

  • All manipulations involving solid this compound must be conducted in a chemical fume hood.

  • Don the appropriate PPE as outlined in the table above.

  • Carefully weigh the required amount of this compound powder.

  • Prepare the stock solution by dissolving the powder in a suitable solvent, such as DMSO.[2]

  • Cap the vial securely and vortex until the compound is fully dissolved.

  • Label the stock solution vial clearly with the compound name, concentration, solvent, date, and your initials.

3. Use in Experiments:

  • When diluting stock solutions for experiments, wear appropriate PPE.

  • Perform all dilutions and additions to cell culture media or other experimental systems within a biological safety cabinet or chemical fume hood.

  • Avoid creating aerosols.

4. Decontamination and Cleaning:

  • All surfaces and equipment that come into contact with this compound should be decontaminated.

  • Wipe down surfaces with a suitable deactivating agent, such as a solution of bleach, followed by a rinse with 70% ethanol and then deionized water.

  • Dispose of all cleaning materials as hazardous waste.

Waste Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and vials, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous waste containing this compound should be collected in a separate, labeled hazardous waste container. Organic solvent waste should be collected in a designated solvent waste container.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.[5] Do not pour any waste containing this compound down the drain.[5]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

  • Spills: In the event of a spill, evacuate the area and alert others. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.

Below is a diagram illustrating the standard workflow for safely handling this compound in a laboratory setting.

Theliatinib_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Receiving Receive & Inspect (Store at -20°C) Don_PPE Don Appropriate PPE (Gown, Double Gloves, Goggles, Respirator) Receiving->Don_PPE Proceed to handling Weighing Weigh Powder in Chemical Fume Hood Don_PPE->Weighing Dissolving Dissolve in Solvent (e.g., DMSO) Weighing->Dissolving Labeling Label Stock Solution Dissolving->Labeling Dilution Prepare Working Dilutions in Biosafety Cabinet Labeling->Dilution Use in experiments Assay Perform Experiment Dilution->Assay Decontaminate Decontaminate Surfaces & Equipment Assay->Decontaminate Experiment complete Waste_Seg Segregate Waste (Solid & Liquid) Decontaminate->Waste_Seg Waste_Disp Dispose of Hazardous Waste (per EHS Guidelines) Waste_Seg->Waste_Disp Doff_PPE Doff PPE Waste_Disp->Doff_PPE

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Theliatinib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Theliatinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.